molecular formula C6H11BrO2 B1619401 Ethyl 3-bromo-2-methylpropanoate CAS No. 59154-46-0

Ethyl 3-bromo-2-methylpropanoate

Cat. No.: B1619401
CAS No.: 59154-46-0
M. Wt: 195.05 g/mol
InChI Key: VTORDCJYLAYUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-methylpropanoate is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-bromo-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTORDCJYLAYUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275957, DTXSID10886352
Record name Ethyl 3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59154-46-0, 146502-52-5
Record name Ethyl 3-bromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59154-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059154460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Utilization of Ethyl 3-bromo-2-methylpropanoate: Stereochemical Control and Synthetic Utility

[1]

Executive Summary

Ethyl 3-bromo-2-methylpropanoate (CAS: 19453-61-3 for racemate) represents a critical bifunctional synthon in modern organic synthesis. Structurally characterized by a reactive primary alkyl bromide and an electrophilic ester moiety, it serves as a linchpin in the construction of polypropionate motifs, commonly found in macrolide antibiotics (e.g., erythromycin) and statins.

This guide moves beyond basic property listing to analyze the stereochemical integrity of this molecule during transformation. We explore its role as a "Roche Ester" derivative, its behavior in Reformatsky-type couplings, and the specific handling protocols required to maintain enantiopurity in drug development pipelines.

Structural Anatomy and Stereochemical Architecture

The utility of ethyl 3-bromo-2-methylpropanoate stems from its C2 chiral center and the differential reactivity of its two electrophilic sites (the C3-bromide and the C1-carbonyl).

Molecular Connectivity

The molecule features a 3-carbon propionate backbone. The C2 position holds a methyl group, creating a stereocenter that defines the biological activity of downstream derivatives.

  • C1 (Carbonyl): Susceptible to nucleophilic attack (ester hydrolysis, reduction, amidation).

  • C2 (Alpha-Carbon): The stereogenic center. Acidic proton (

    
    ) makes it prone to racemization under strong basic conditions.
    
  • C3 (Beta-Carbon): Primary alkyl bromide. Excellent electrophile for

    
     displacement or metal insertion (Zn, In).
    
Visualization: Retrosynthetic Logic

The following diagram illustrates the structural lineage of the molecule, tracing it back to the "Roche Ester" pool, a standard industry source for chiral 2-methyl-3-hydroxypropionates.

GRocheRoche Ester(Methyl 3-hydroxy-2-methylpropionate)Chiral Pool SourceInterConversion Strategy(OH -> Br)Roche->InterAppel Rxn / PBr3(Retains C2 config)TargetEthyl 3-bromo-2-methylpropanoate(Target Synthon)Inter->TargetTransesterification(if Et ester required)DrugPolyketide Fragments(e.g., Epothilones)Target->DrugAlkylationReformatskyReformatsky Products(Beta-hydroxy esters)Target->ReformatskyZn/THF

Figure 1: Retrosynthetic lineage and downstream utility. Note that the transformation of the C3-hydroxyl to C3-bromide does not directly invert the C2 stereocenter, but reaction conditions must be controlled to prevent alpha-racemization.

Stereochemical Integrity & Synthesis

For drug development, the racemic mixture is often insufficient. Researchers typically require the (S)- or (R)- enantiomer.

The "Roche Ester" Route (Chiral Non-Racemic Synthesis)

The most reliable route to the chiral bromide is via the corresponding hydroxy-ester (Roche Ester).

  • Precursor: Methyl (S)-(+)-3-hydroxy-2-methylpropionate.

  • Transformation: Conversion of the primary alcohol (-OH) to a bromide (-Br).

  • Stereochemical Outcome: Since the reaction occurs at C3 (beta-position), no inversion occurs at the C2 stereocenter provided the conditions are non-basic.

    • (S)-Alcohol

      
       (S)-Bromide
      
    • (R)-Alcohol

      
       (R)-Bromide
      

Critical Caution: While the reaction does not mechanically invert C2, the presence of strong bases or excessive heat can cause enolization at C2, leading to racemization.

Spectroscopic Validation (NMR Data)

To validate the structure and purity, compare your isolated product against these standard field shifts (in

NucleiShift (

ppm)
MultiplicityAssignmentStructural Insight
1H 1.28Triplet (

Hz)

Ethyl ester terminus
1H 1.31Doublet (

Hz)

Diagnostic for C2 Methyl
1H 2.92Multiplet

Chiral proton (deshielded by carbonyl)
1H 3.45 - 3.55Multiplet

Diastereotopic protons adjacent to Br
1H 4.18Quartet (

Hz)

Ester methylene
13C 16.8-

-
13C 34.5-

Carbon bearing the halide
13C 173.8-

Carbonyl carbon

Synthetic Applications in Drug Discovery[6]

The Reformatsky Reaction

The primary industrial application of this molecule is the Reformatsky reaction.[1] Unlike lithium enolates (which are highly basic and would cause self-condensation or racemization), the zinc enolate formed from ethyl 3-bromo-2-methylpropanoate is mild.

  • Mechanism: Insertion of activated Zinc (

    
    ) into the C-Br bond.
    
  • Selectivity: The bulky methyl group at C2 directs the approach of the electrophile (aldehyde/ketone), often yielding high diastereoselectivity (anti-aldol products) via a chair-like transition state.

Workflow: Reformatsky Protocol

The following diagram details the critical steps for a successful Reformatsky coupling, emphasizing the activation step which is the common failure point.

ReformatskyStartStart:Ethyl 3-bromo-2-methylpropanoateZn_ActZn Activation(TMSCl or Iodine)Start->Zn_ActInert Atm (Ar)InsertOxidative Insertion(Formation of Zn-Enolate)Zn_Act->InsertReflux THFAddAddition of Electrophile(Aldehyde/Ketone)Insert->Add-78°C to RTQuenchAcidic Quench(Dilute HCl)Add->QuenchProductBeta-Hydroxy Ester(Defined Stereochem)Quench->Product

Figure 2: Optimized Reformatsky workflow. Note the temperature gradient: Insertion requires heat, while addition often benefits from lower temperatures to maximize diastereocontrol.

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of Ethyl 3-bromo-2-methylpropanoate from Ethyl Methacrylate (Hydrobromination route - Note: This yields racemate. For chiral, see Section 2.1).

Safety Pre-requisite:

  • HBr: Corrosive gas/liquid.

  • Alkyl Bromides: Potential alkylating agents (carcinogens). Work in a fume hood.

Protocol Steps:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, gas inlet tube, and a thermometer. Flame dry under Argon.

  • Charging: Add Ethyl Methacrylate (11.4 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C.

  • Addition: Slowly bubble anhydrous HBr gas into the solution.

    • Expert Tip: Monitor the reaction weight or use an HBr/Acetic Acid solution if gas handling is unavailable. The anti-Markovnikov addition (radical mechanism) requires peroxides; however, for the 3-bromo product (Markovnikov addition to the conjugate system usually favors the beta-position if generated via radical conditions or specific catalysts, but standard ionic addition to alpha-beta unsaturated esters places the Br at the beta position).

    • Correction: Ionic addition of HBr to methacrylates typically places the proton at the alpha position and the bromide at the beta position (3-bromo), consistent with the polarization of the Michael acceptor.

  • Quench: Once conversion is complete (TLC monitoring, Hexane/EtOAc 9:1), purge excess HBr with Argon.

  • Workup: Wash with sat.

    
     (2x) to neutralize acid. Dry organic layer over 
    
    
    .
  • Purification: Distillation under reduced pressure.

    • Boiling Point: ~65-67°C at 11 mmHg.[1]

References

  • Gaucher, A., et al. "Roche Ester: A Gateway to Macrolide Synthesis." Journal of Organic Chemistry, vol. 68, no. 12, 2003.[2]

  • Reformatsky, S. "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, vol. 20, 1887.
  • Sigma-Aldrich. "Methyl (R)-(+)-3-bromo-2-methylpropionate Product Sheet."

  • BenchChem. "Comparative Analysis: Ethyl 2-bromo-3,3-dimethylbutanoate vs Ethyl 2-bromo-2-methylpropanoate."[1]

  • PubChem. "Compound Summary: Methyl 3-bromo-2-methylpropanoate." National Library of Medicine.

A Senior Application Scientist's Guide to the Safe Handling and Toxicology of Ethyl 3-Bromo-2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry of a Versatile Building Block

Ethyl 3-bromo-2-methylpropanoate (CAS No. 59154-46-0) is a valuable halogenated ester intermediate within the arsenal of medicinal chemists and drug development professionals.[1] Its utility lies in the strategic placement of a bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions, and a chiral center, making it a key component in the asymmetric synthesis of complex pharmaceutical agents.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards.

This guide provides an in-depth analysis of the safety and toxicological profile of ethyl 3-bromo-2-methylpropanoate. As a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, this document applies established principles of chemical analogy. We will synthesize data from structurally related α-halo and β-halo esters to construct a robust and scientifically-grounded safety profile. This approach, rooted in the well-understood structure-activity relationships of halogenated aliphatic esters, empowers researchers to implement handling protocols that are both cautious and effective. The core philosophy of this guide is not merely to list precautions, but to explain the chemical reasoning behind them, fostering a proactive safety culture in the laboratory.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name Ethyl 3-bromo-2-methylpropanoate[2]
Synonyms Propanoic acid, 3-bromo-2-methyl-, ethyl ester; Ethyl 2-methyl-3-bromopropionate[2][3]
CAS Number 59154-46-0[2][3][4]
Molecular Formula C₆H₁₁BrO₂[2][3][4]
Molecular Weight 195.05 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 91-93 °C @ 19 Torr[2]
Storage Temperature 2-8°C, under inert atmosphere[3][4]

The presence of the ester functional group and the bromine atom suggests that this compound is likely a combustible liquid with low water solubility. Its volatility, indicated by the boiling point under vacuum, implies that inhalation of vapors is a potential route of exposure.

Hazard Identification and GHS Classification: An Evidence-Based Approach

While a specific Globally Harmonized System (GHS) classification for ethyl 3-bromo-2-methylpropanoate is not established, a critical evaluation of related compounds provides a reliable forecast of its hazard profile. Structurally similar compounds, such as ethyl 3-bromopropionate and other α-halo esters, are consistently classified as irritants.

Based on this analog data, the following GHS classification is anticipated:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid

Precautionary Statements (Anticipated): P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501.

The chemical rationale for this classification stems from the nature of α- and β-halo esters. These molecules are alkylating agents, capable of reacting with biological nucleophiles such as amino and sulfhydryl groups in proteins and DNA.[5] This reactivity is the underlying mechanism for their irritant properties. The lachrymatory (tear-inducing) effect noted for some similar compounds is a manifestation of this reactivity with proteins in the cornea.[6]

Toxicological Profile: Insights from Chemical Relatives

A comprehensive toxicological investigation of ethyl 3-bromo-2-methylpropanoate has not been published. However, the data from related brominated esters strongly suggests the primary toxicological concerns are localized irritation upon direct contact.

  • Acute Toxicity: While specific LD50 values are unavailable, related compounds are generally of low to moderate acute toxicity via ingestion or dermal absorption. The primary acute risk is severe irritation or chemical burns upon contact.

  • Skin Irritation: Direct contact is likely to cause redness, inflammation, and irritation. Prolonged or repeated contact may lead to dermatitis. The lipophilic nature of the ester allows it to penetrate the outer layers of the skin.

  • Eye Irritation: Contact with the eyes is expected to cause serious irritation, pain, and redness. As a lachrymator, it can cause excessive tearing.[6] Prompt and thorough rinsing is critical to prevent lasting damage.

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract, leading to coughing, shortness of breath, and inflammation of the mucous membranes.

  • Sensitization: Data on sensitization is not available. However, as with many reactive small molecules, the potential for skin sensitization cannot be entirely ruled out.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest that ethyl 3-bromo-2-methylpropanoate is carcinogenic, mutagenic, or a reproductive toxin. Long-term studies on brominated flame retardants have raised concerns about their potential for endocrine disruption and neurotoxicity, but the exposure scenarios and chemical structures are significantly different.[7][8] No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.

Standard Operating Procedures for Safe Handling

The following protocols are designed as a self-validating system. Adherence to these steps inherently minimizes risk and creates a safe operating environment.

Exposure Controls & Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling activities. The primary control is to handle this chemical in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Always handle ethyl 3-bromo-2-methylpropanoate inside a properly functioning chemical fume hood. The causality is clear: the fume hood draws vapors away from the user's breathing zone, preventing respiratory irritation.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should also be worn when handling larger quantities (>50 mL) or when there is a significant splash risk. This provides a physical barrier against accidental splashes that could cause serious eye irritation.

  • Skin Protection:

    • Gloves: Handle with compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for tears or pinholes before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. The rationale is to prevent direct contact, which is the primary cause of skin irritation.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned. This protects the skin on the arms and torso from accidental splashes.

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are readily available.

  • Aliquoting: Use non-sparking tools and conduct all transfers within the fume hood. Avoid creating mists or aerosols. Take measures to prevent the buildup of electrostatic charge.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate the work area.

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9] The recommended storage temperature is 2-8°C under an inert atmosphere.[3][4] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Decision Workflow

The following diagram outlines the immediate steps to be taken in the event of an exposure.

FirstAidWorkflow start Exposure Occurs exposure_type Identify Exposure Route start->exposure_type inhalation Inhalation exposure_type->inhalation Vapors/Mist skin Skin Contact exposure_type->skin Splash/Spill eye Eye Contact exposure_type->eye Splash ingestion Ingestion exposure_type->ingestion Accidental action_inhale Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhale action_skin Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. skin->action_skin action_eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->action_ingest seek_medical Seek Immediate Medical Attention Show SDS/Label to Doctor action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: First-Aid Decision Workflow for Exposure Incidents.

Detailed First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting and Accidental Release
  • Fire-Fighting: This compound is a combustible liquid. Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire. Wear a self-contained breathing apparatus (SCBA) and full protective gear.

  • Accidental Release: Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as described in Section 4.1. Contain the spill with sand, earth, or other non-combustible absorbent material. Collect the absorbed material into a suitable, labeled container for disposal. Do not let the product enter drains.

Laboratory Workflow for Handling Hazardous Liquids

This diagram illustrates a standardized workflow for safely incorporating a hazardous liquid like ethyl 3-bromo-2-methylpropanoate into an experimental protocol.

LabWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_sds Review SDS/Safety Guide prep_ppe Don Correct PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_retrieve Retrieve from 2-8°C Storage prep_spill->handle_retrieve handle_aliquot Aliquot Required Volume handle_retrieve->handle_aliquot handle_reaction Add to Reaction Vessel handle_aliquot->handle_reaction clean_decon Decontaminate Glassware & Surfaces handle_reaction->clean_decon clean_waste Dispose of Waste in Labeled Container clean_decon->clean_waste clean_store Return Stock to Storage clean_waste->clean_store clean_wash Remove PPE & Wash Hands clean_store->clean_wash

Caption: Standardized Laboratory Workflow for Hazardous Liquids.

Conclusion

Ethyl 3-bromo-2-methylpropanoate is a potent synthetic intermediate whose reactivity demands respect and careful handling. While a specific, comprehensive toxicological profile is yet to be established, a rigorous analysis of its chemical structure and the known hazards of analogous α- and β-halo esters provides a solid foundation for risk assessment. The primary hazards are skin, eye, and respiratory irritation, stemming from its nature as an alkylating agent. By adhering to the principles of engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely leverage the synthetic utility of this valuable compound in the pursuit of new drug discoveries.

References

  • Wang, Y., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Sciences Europe. Retrieved from [Link]

  • Balan, S. A., et al. (2011). Brominated Flame Retardants: Analytical, Toxicological and Environmental Aspects. Some Aspects of Bromine Chemistry. Retrieved from [Link]

  • Li, Z., et al. (2022). Exposure to Novel Brominated Flame Retardants and Organophosphate Esters and Associations with Thyroid Cancer Risk: A Case–Control Study in Eastern China. Environmental Science & Technology. Retrieved from [Link]

  • Appenzeller, B. M. R., et al. (2022). Brominated flame retardants, a cornelian dilemma. Environmental Science and Pollution Research. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Exposure to Organophosphate Esters and Brominated Flame Retardants: What Does Your Cell Phone Tell You?. Retrieved from [Link]

Sources

Technical Specification & Characterization Guide: Ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a primary reference for the characterization, handling, and validation of Ethyl 3-bromo-2-methylpropanoate .

CAS: 1947-30-4 | Formula:


 | MW:  195.05  g/mol [1][2]

Executive Summary & Application Context

Ethyl 3-bromo-2-methylpropanoate (also known as Ethyl


-bromoisobutyrate) is a specialized chiral building block, distinct from its more common isomer, Ethyl 2-bromo-2-methylpropanoate (the standard ATRP initiator).[2]

Its primary utility lies in


-functionalization  strategies.[2] Unlike the 

-bromo isomer, which forms tertiary radicals easily, the 3-bromo variant allows for nucleophilic substitution at the primary carbon without the steric hindrance of the quaternary center, making it critical for constructing specific pharmaceutical scaffolds and functionalized methacrylates.

Critical Distinction:

  • Target (CAS 1947-30-4):

    
    -position bromine.[2] Used for substitution reactions and specific heterocycle synthesis.[2][3]
    
  • Isomer (CAS 600-00-0):

    
    -position bromine.[2][4] Used almost exclusively as a radical initiator.[2]
    

Physicochemical Specifications

The following data aggregates experimental values and comparative analysis with the methyl-ester analog to establish a baseline for quality control.

Core Properties Table[2][4]
PropertyValue / RangeCondition / Note
Boiling Point 91 – 93 °C @ 19 Torr (Reduced Pressure) [1]
Density 1.36 – 1.39 g/mL Predicted range based on Methyl Analog (1.422 g/mL) [2]
Refractive Index (

)
1.450 – 1.460 Estimated.[2] Methyl analog is 1.455 [2].[2]
Appearance Clear, colorless to pale yellow liquidDarkens upon decomposition (HBr release).[2]
Solubility Soluble in EtOH, Et2O, DCMImmiscible in water; hydrolyzes slowly.[2]
The Density-Purity Correlation

Density is the most rapid "health check" for this compound.[2]

  • Theoretical Baseline: The methyl ester (Methyl 3-bromo-2-methylpropionate) has a density of 1.422 g/mL .[2] Replacing the methyl group with an ethyl group typically lowers density slightly due to increased molar volume relative to mass.[2]

  • Contamination Flag: If density measures < 1.33 g/mL , suspect contamination with the

    
    -isomer (Ethyl 2-bromo-2-methylpropanoate, 
    
    
    
    g/mL) or residual solvent (Ethyl Acetate/Hexanes).[2]

Synthesis & Reaction Logic (Anti-Markovnikov)

To obtain the 3-bromo isomer (CAS 1947-30-4), one cannot simply treat ethyl methacrylate with HBr, as that yields the 2-bromo product (Markovnikov addition).[2] The synthesis requires radical-mediated hydrobromination .[2]

Mechanistic Pathway

The reaction relies on the homolytic cleavage of HBr (often using peroxides or UV light) to generate a bromine radical, which attacks the less substituted carbon.

Graphviz Workflow: Synthesis & Isomer Control

SynthesisWorkflow Start Ethyl Methacrylate Reagent_Ionic HBr (No Peroxides) Start->Reagent_Ionic Ionic Pathway Reagent_Radical HBr + AIBN/Peroxide (Radical Source) Start->Reagent_Radical Radical Pathway Inter_Carbocation Tertiary Carbocation (Stable) Reagent_Ionic->Inter_Carbocation Protonation Inter_Radical Tertiary Radical (Stable) Reagent_Radical->Inter_Radical Br• Attack (Anti-Markovnikov) Prod_Alpha Ethyl 2-bromo-2-methylpropanoate (Alpha Isomer - WRONG) Inter_Carbocation->Prod_Alpha Br- Attack Prod_Beta Ethyl 3-bromo-2-methylpropanoate (Beta Isomer - TARGET) Inter_Radical->Prod_Beta H-Abstraction

Caption: Divergent synthesis pathways. The target molecule requires radical conditions to force anti-Markovnikov addition.[2]

Detailed Protocol (Radical Addition)
  • Setup: Flame-dried 3-neck flask equipped with a gas inlet tube and reflux condenser.

  • Reagents: Ethyl methacrylate (1.0 equiv), Benzoyl Peroxide (0.01 equiv) or AIBN.[2]

  • Procedure:

    • Cool substrate to 0°C in an inert solvent (e.g., Hexanes or neat).[2]

    • Bubble anhydrous HBr gas through the solution while irradiating with UV light or heating to initiate radical formation (if using chemical initiator).[2]

    • Critical Step: Maintain temperature < 10°C initially to prevent polymerization, then allow to warm to drive conversion.[2]

  • Workup: Wash with dilute

    
     (removes acid), then 
    
    
    
    (removes
    
    
    color).[2] Dry over
    
    
    .
  • Purification: Vacuum distillation. Collect fraction boiling at 91-93°C @ 19 Torr .

Validation & QC: A Self-Validating System

In a research setting, relying solely on NMR is often a bottleneck.[2] Use this logic flow to validate the reagent instantly upon receipt or synthesis.

Graphviz Workflow: QC Decision Tree

QC_Logic Sample Sample: Ethyl 3-bromo-2-methylpropanoate Visual Visual Inspection Sample->Visual Color_Check Color? Visual->Color_Check RI_Check Refractive Index (20°C) Color_Check->RI_Check Clear/Pale Yellow Fail_Decomp REJECT: Decomposed (HBr release) Color_Check->Fail_Decomp Dark Brown/Red RI_Decision Value Range? RI_Check->RI_Decision NMR_Check 1H-NMR Validation RI_Decision->NMR_Check 1.450 - 1.460 Fail_Iso REJECT: Wrong Isomer (Alpha) RI_Decision->Fail_Iso < 1.445 (Alpha Isomer) Pass RELEASE FOR USE NMR_Check->Pass Doublet @ ~3.5 ppm (CH2-Br) NMR_Check->Fail_Iso Singlet @ ~1.9 ppm (C-CH3)

Caption: Quality Control logic flow. Refractive index serves as a rapid proxy for isomer purity before NMR confirmation.[2]

NMR Signature (Diagnostic)[2]
  • Target (3-bromo): Look for a doublet around

    
     3.4–3.6 ppm (corresponding to the 
    
    
    
    protons) and a multiplet for the methine proton.[2]
  • Impurity (2-bromo): Look for a distinct singlet around

    
     1.9 ppm (corresponding to the gem-dimethyl groups next to the ester and bromine).[2]
    

Handling & Safety Profile

  • Lachrymator: Like most

    
    - and 
    
    
    
    -halo esters, this compound is a potent lachrymator.[2] Handle only in a functioning fume hood.
  • Storage: Store at 2–8°C under Argon. Moisture sensitive (hydrolysis releases HBr).[2]

  • Incompatibility: Avoid contact with strong bases (trigger elimination to ethyl methacrylate) and reducing agents.[2]

References

  • PubChem. (2024).[2] Ethyl 3-bromo-2-methylpropanoate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Organic Syntheses. Anti-Markovnikov Hydrobromination of Olefins. (General Protocol Adaptation). Retrieved from [Link]

Sources

Reactivity profile of beta-bromo esters vs alpha-bromo esters

Comparative Reactivity & Synthetic Utility: -Bromo vs. -Bromo Esters in Pharma Scaffolding[1]

Executive Summary

In the architecture of small molecule drug discovery, bromo-esters serve as critical linchpins for carbon-carbon bond formation.[1] However, the positional isomerism between


1





1

This guide analyzes the mechanistic bifurcation between these two species, providing evidence-based strategies to harness

The Electronic & Steric Landscape

The reactivity difference is rooted in the proximity of the halogen to the carbonyl group, influencing both the Lowest Unoccupied Molecular Orbital (LUMO) energy and the acidity of neighboring protons.

Electronic Comparison
Feature

-Bromo Ester (

)

-Bromo Ester (

)
Inductive Effect (-I) Strong.[1] The electron-withdrawing carbonyl and bromine reinforce each other.Moderate/Weak. The intervening methylene acts as an insulator.
C-Br Bond Polarization Highly Polarized. The

-carbon is significantly electropositive.
Moderately Polarized. Resembles a secondary alkyl halide.
Acidity (pKa) High (

-H pKa ~24).[1] Enolization is facile.
Moderate. However, base treatment often triggers

or

elimination.
LUMO Character Low energy

.[1] Overlap with

enhances susceptibility to nucleophiles.
Higher energy

.[1] No direct orbital overlap with the carbonyl.
The "Acrylate Trap" (Beta-Elimination)

The most critical failure mode when working with

1
  • Mechanism: Bases (even weak ones like carbonates) can deprotonate the

    
    -position.[1] The resulting enolate is in perfect conjugation to expel the 
    
    
    -bromide (E1cB-like character).
  • Consequence: Attempting a standard

    
     displacement on a 
    
    
    -bromo ester often yields the elimination product (acrylate) exclusively, which then polymerizes or reacts via Michael addition, destroying the intended scaffold.

Mechanistic Divergence: Visualizing the Pathways

The following diagram illustrates the decision tree a chemist must navigate when selecting reagents for these substrates.

Reactivity_Profilecluster_legendPathway KeyStart_AlphaAlpha-Bromo EsterZn_InsZn Insertion(Reformatsky)Start_Alpha->Zn_InsZn/THFNu_SubNucleophilic Sub (Sn2)Start_Alpha->Nu_SubNaN3/DMFStart_BetaBeta-Bromo EsterEliminationBase/Elimination(The Trap)Start_Beta->EliminationBasic Cond.Sm_InsSmI2 Insertion(Homo-Reformatsky)Start_Beta->Sm_InsSmI2/THFAlpha_Prodbeta-Hydroxy EsterZn_Ins->Alpha_Prod+ AldehydeAlpha_Sub_Prodalpha-Functionalized EsterNu_Sub->Alpha_Sub_ProdAcrylateAcrylate(Dead End/Polymer)Elimination->AcrylateBeta_Prodgamma-Hydroxy Ester(Lactonization Precursor)Sm_Ins->Beta_Prod+ KetonekeyBlue Path: Standard ReactivityRed Path: High Risk (Elimination)Green Path: Advanced Metalation

Figure 1: Divergent reaction pathways.[1] Note the high risk of elimination (Red path) for

Organometallic Utility: Reformatsky vs. Homo-Reformatsky

This is the primary synthetic application for these substrates in drug development (e.g., synthesis of

The Classic Reformatsky ( -Bromo)
  • Reagent: Activated Zinc (

    
    ).[1]
    
  • Mechanism: Formation of an O-zinc enolate (Reformatsky reagent).[1]

  • Stability: The reagent is dimeric in solution and stable enough to discriminate between aldehydes (reactive) and esters (unreactive), preventing self-condensation.[1]

  • Transition State: Proceed via a 6-membered Zimmerman-Traxler chair-like transition state (Zn-O-C-C-C-O).[1]

The Homo-Reformatsky ( -Bromo)[1]
  • Challenge: Zinc is often too slow to insert into the

    
    -C-Br bond before elimination occurs.[1]
    
  • Solution: Samarium Diiodide (

    
    ) .
    
  • Mechanism:

    
     (a single electron donor) facilitates a radical-anion mechanism.[1] It generates a samarium homoenolate equivalent that attacks the carbonyl.
    
  • Selectivity: The reaction is highly chemoselective and often diastereoselective due to the chelation ability of the Oxophilic

    
     species in the transition state.
    

Experimental Protocols

Protocol A: High-Fidelity Reformatsky Reaction ( -System)

Target: Synthesis of

1

Reagents:

  • Ethyl

    
    -bromoacetate (1.0 equiv)[1]
    
  • Benzaldehyde (1.0 equiv)[1]

  • Zinc dust (1.5 equiv, activated)[1]

  • TMSCl (Trimethylsilyl chloride) (0.1 equiv, activator)[1]

  • THF (anhydrous)[1]

Workflow:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Zn dust in THF. Add TMSCl and stir for 15 min to remove the oxide layer. Why: Unactivated Zn is the #1 cause of Reformatsky failure.

  • Initiation: Add 10% of the

    
    -bromo ester.[1] Warm to 40°C until the exotherm begins (solution turns cloudy/grey).
    
  • Addition: Dropwise add the mixture of aldehyde and remaining bromo-ester over 30 mins. Maintain gentle reflux.

  • Quench: Cool to 0°C. Hydrolyze with cold 1M HCl.

  • Validation: TLC should show disappearance of aldehyde. Product is the

    
    -hydroxy ester.[1][2]
    
Protocol B: SmI2-Mediated Homo-Reformatsky ( -System)

Target: Synthesis of


1

Reagents:

  • Ethyl

    
    -bromopropionate (1.0 equiv)[1]
    
  • Cyclohexanone (1.0 equiv)[1]

  • 
     (2.2 equiv, 0.1M in THF)[1]
    
  • HMPA or DMPU (4.0 equiv, optional but recommended for rate enhancement)[1]

Workflow:

  • Preparation: Prepare or purchase a fresh 0.1M solution of

    
     in THF (Deep blue color is critical; yellow/green indicates oxidation).[1]
    
  • Setup: In a Schlenk flask under strict Argon, mix the ketone and the

    
    -bromo ester in THF.
    
  • Reaction: Cool to -78°C. Add

    
     solution dropwise.
    
    • Visual Check: The deep blue color should disappear upon contact, turning yellow.

    • Endpoint: Persisting blue color indicates the consumption of the bromide.

  • Mechanism Check: The

    
     reduces the C-Br bond to a radical, which is further reduced to an organosamarium species that attacks the ketone.
    
  • Workup: Quench with sat.

    
    . Extract with ether.
    
  • Note: If the product contains a free hydroxyl and an ester, spontaneous cyclization to the

    
    -lactone is common upon acidic workup.
    

Comparison of Synthetic Outcomes

Reaction Type

-Bromo Ester Outcome

-Bromo Ester Outcome
Nucleophile (

)

-Azido ester (High Yield)
Acrylate (Elimination) + Trace Azide
Base (

)
Stable (requires strong base to enolize)Rapid Elimination to Acrylate
Zinc (

)

-Hydroxy ester (Reformatsky)
No Reaction or Elimination
Samarium (

)

-Hydroxy ester

-Hydroxy ester (Homo-Reformatsky)

References

  • Strategic Applications of Named Reactions in Organic Synthesis.

    • Source: Kurti, L., Czako, B. (Elsevier, 2005).[1]

    • Context: Definitive guide on Reform
    • [1]

  • Sequencing the Homo-Reform

    • Source: Molander, G. A., et al. "Samarium(II) iodide in organic synthesis."[1] Chemical Reviews (1996).[1]

    • Context: Seminal review on using SmI2 to overcome the inertness of -bromo esters.
  • Samarium Iodide-Promoted Asymmetric Reform

    • Source:Journal of the American Chemical Society (Various Authors).[3]

    • Context: Comparison of chelation control in Sm-mediated enol
  • Synthesis of

    
    -Lactams: Recent Examples. 
    
    • Source:Organic & Biomolecular Chemistry (2023).[1]

    • Context: Modern protocols for using bromo-esters in heterocycle synthesis.[1]

    • [1]

Methodological & Application

Application Note: Ethyl 3-Bromo-2-methylpropanoate as a Versatile 1,3-Bifunctional Building Block in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In the pursuit of novel therapeutics, saturated and partially saturated heterocycles are highly prized for their three-dimensionality, which often translates to improved pharmacokinetic profiles compared to flat, aromatic rings. Ethyl 3-bromo-2-methylpropanoate (CAS: 539-74-2 / 59154-46-0) [1] serves as an exceptional 1,3-bifunctional linchpin for constructing these complex architectures.

Featuring a highly reactive primary alkyl bromide and an ethyl ester separated by a stereogenic


-methyl center, this reagent allows for sequential, chemoselective reactions with various dinucleophiles. This application note details the mechanistic rationale and provides self-validating protocols for deploying this intermediate in the synthesis of pyrazolidin-3-ones and 5,6-dihydropyrimidin-4(1H)-ones—scaffolds frequently found in anti-inflammatory agents, antibiotics, and phytohormone analogs [2][3].

Mechanistic Rationale & Reactivity Profile

Successful utilization of ethyl 3-bromo-2-methylpropanoate requires a precise understanding of its dual electrophilic nature and the thermodynamic forces driving cyclization.

  • Site 1: C3 Primary Bromide (Soft Electrophile): The terminal carbon lacks steric bulk, making it the kinetically favored site for initial

    
     displacement by soft nucleophiles (e.g., the terminal nitrogen of hydrazines or guanidines).
    
  • Site 2: C1 Ethyl Ester (Hard Electrophile): Following the initial alkylation, the ester serves as the secondary electrophilic site. Intramolecular acyl substitution (lactamization) is driven by heating.

  • The Thorpe-Ingold Effect: The presence of the

    
    -methyl group at C2 is not merely structural; it actively restricts the conformational degrees of freedom of the acyclic intermediate. This steric compression significantly lowers the activation entropy (
    
    
    
    ) required for the two reactive termini to meet, accelerating the cyclization rate compared to unbranched analogs.
  • Competing Pathway (E2 Elimination): The

    
    -proton adjacent to the ester is relatively acidic. Exposure to strong, bulky bases (e.g., KOtBu) will induce dehydrohalogenation, yielding ethyl methacrylate as a dead-end side product. Causality in experimental design:  Mild bases and strict temperature controls during the initial alkylation phase are mandatory to suppress this E2 pathway.
    

ReactivityMap Reagent Ethyl 3-bromo-2-methylpropanoate Hydrazine + Hydrazines (1,2-Dinucleophile) Reagent->Hydrazine Guanidine + Guanidines (1,3-Dinucleophile) Reagent->Guanidine StrongBase + Strong Bulky Bases (e.g., KOtBu) Reagent->StrongBase Pyrazolidinone 4-Methylpyrazolidin-3-ones (via SN2 then Lactamization) Hydrazine->Pyrazolidinone C3 Attack -> C1 Attack Pyrimidinone 5-Methyl-5,6-dihydropyrimidin-4-ones (via SN2 then Lactamization) Guanidine->Pyrimidinone C3 Attack -> C1 Attack Methacrylate Ethyl Methacrylate (via E2 Elimination) StrongBase->Methacrylate a-Deprotonation (-HBr)

Figure 1: Reactivity map of ethyl 3-bromo-2-methylpropanoate with various reagents.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process analytical checks (LC-MS and NMR), researchers can verify the success of each mechanistic step before proceeding.

Protocol A: Synthesis of 4-Methylpyrazolidin-3-one

Targeting the 5-membered cyclic hydrazide core [2].

  • Preparation: In an oven-dried round-bottom flask under

    
    , dissolve hydrazine hydrate (1.1 equiv, 11 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) in anhydrous ethanol (50 mL).
    
    • Causality: DIPEA acts as an acid scavenger for the generated HBr without being strong enough to trigger E2 elimination of the reagent.

  • Chemoselective Alkylation: Cool the mixture to 0°C using an ice bath. Add ethyl 3-bromo-2-methylpropanoate (1.0 equiv, 10 mmol) dropwise over 30 minutes.

    • Causality: Dropwise addition ensures the dinucleophile is always in excess relative to the electrophile, preventing double alkylation. Low temperature suppresses elimination.

  • Thermal Cyclization: Remove the ice bath and stir at room temperature for 2 hours.

    • In-Process QC 1: Sample for LC-MS. You must observe the acyclic intermediate mass

      
      .
      
    • Once confirmed, attach a reflux condenser and heat the reaction to 80°C for 8 hours to drive lactamization.

    • In-Process QC 2: LC-MS should show complete conversion from

      
       to the cyclized product 
      
      
      
      .
  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous

    
     (30 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate.
  • Final Validation (

    
    -NMR in 
    
    
    
    ):
    • Pass Criteria: Complete disappearance of the ethyl ester signals (quartet at ~4.15 ppm and triplet at ~1.25 ppm). Appearance of two distinct broad singlets for the pyrazolidinone NH protons (~4.5 ppm and ~7.5 ppm).

Protocol B: Synthesis of 2-Amino-5-methyl-5,6-dihydropyrimidin-4(1H)-one

Targeting the 6-membered functionalized pyrimidine core.

  • Free-Basing the Nucleophile: Suspend guanidine hydrochloride (1.5 equiv, 15 mmol) in anhydrous ethanol (40 mL). Add Sodium Ethoxide (NaOEt) (2.0 equiv, 20 mmol) at room temperature and stir for 30 minutes. Filter off the precipitated NaCl.

    • Causality: Guanidine must be free-based to act as a potent 1,3-dinucleophile. NaOEt is chosen as it matches the ester leaving group, preventing transesterification side-reactions.

  • Alkylation & Cyclization: To the filtrate, add ethyl 3-bromo-2-methylpropanoate (1.0 equiv, 10 mmol) at 25°C. Stir for 4 hours, then heat to reflux (80°C) for 12 hours.

    • In-Process QC: LC-MS monitoring. Look for the transition from the acyclic intermediate (

      
      ) to the cyclized pyrimidinone (
      
      
      
      ).
  • Isolation: Cool to 0°C. The product often precipitates directly from the ethanolic solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Workflow Step1 STEP 1: Reagent Preparation Dissolve dinucleophile in EtOH/MeCN Add mild base (e.g., DIPEA) to free-base Step2 Step2 Step1->Step2 Step3 STEP 3: Thermal Cyclization (Lactamization) Heat to reflux (70-80°C) Monitor via LC-MS for ester consumption Step2->Step3 Step4 STEP 4: Workup & Isolation Solvent removal, aqueous wash Purification via precipitation or chromatography Step3->Step4 QC QUALITY CONTROL Verify absence of ethyl methacrylate 1H-NMR: Loss of ethyl quartet (~4.1 ppm) Step4->QC

Figure 2: Standardized experimental workflow for heterocycle synthesis with integrated QC checkpoints.

Quantitative Data & Reaction Optimization

To aid in experimental design, the following table summarizes the optimized parameters for synthesizing various heterocycles using ethyl 3-bromo-2-methylpropanoate. Yields reflect isolated, NMR-pure products.

Target HeterocycleDinucleophileOptimal BaseSolventTemp ProfileTypical Yield
4-Methylpyrazolidin-3-one Hydrazine HydrateDIPEA (1.2 eq)Ethanol0°C

80°C
75–85%
5-Methyl-5,6-dihydropyrimidin-4-one Guanidine HClNaOEt (2.0 eq)Ethanol25°C

80°C
60–70%
5-Methyl-1,3-thiazinan-4-one Thiourea

(1.5 eq)
Acetonitrile25°C

70°C
65–80%
3-Methylazetidin-2-one (

-lactam)
Primary AminesLDA (2.0 eq)*THF-78°C

25°C
40–55%

*Note:


-lactam formation requires a different mechanistic approach. The initial 

forms a

-amino ester, which must be subsequently deprotonated by a strong base (LDA) at cryogenic temperatures to force the strained 4-membered ring closure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2779144, Ethyl 3-bromo-2-methylpropanoate" PubChem, [Link].

  • Svete, J. "Recent advances in the synthesis of polysubstituted 3-pyrazolidinones." ARKIVOC, vol. 2015, no. 6, 2015, pp. 175-205. [Link].

  • Lauchli, R., et al. "Facile modular synthesis of jasmonoyl-l-isoleucine analogs possessing a pyrazolidin-3-one core." Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 2755–2761. [Link].

Reformatsky reaction conditions using ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reformatsky & Homo-Reformatsky Protocols using Ethyl 3-bromo-2-methylpropanoate


-Bromo vs. 

-Bromo Esters

Part 1: Executive Summary & Substrate Analysis

Critical Distinction: Isomer Specificity Before proceeding, it is vital to distinguish the specific isomer in use, as the reactivity profile differs fundamentally between the


-bromo and 

-bromo variants.
  • Ethyl 3-bromo-2-methylpropanoate (

    
    -bromo ester): 
    
    • Reaction Type: Homo-Reformatsky Reaction.

    • Primary Challenge: High susceptibility to

      
      -elimination, yielding Ethyl Methacrylate rather than the desired addition product.
      
    • Target Product:

      
      -Hydroxy esters (which often cyclize to 
      
      
      
      -lactones).
    • Required Conditions: Requires specialized activation (Rieke Zinc, Indium, or Samarium) to suppress elimination.

  • Ethyl 2-bromo-2-methylpropanoate (

    
    -bromo ester): 
    
    • Reaction Type: Standard Reformatsky Reaction.

    • Primary Challenge: Steric hindrance at the quaternary carbon formation.

    • Target Product:

      
      -Hydroxy esters (containing a gem-dimethyl motif).
      
    • Required Conditions: Standard activated Zinc (TMSCl/1,2-Dibromoethane).

Note: As the prompt specifies Ethyl 3-bromo-2-methylpropanoate , this guide prioritizes the "Homo-Reformatsky" protocols (Part 2) but provides the standard


-isomer protocol (Part 3) as a reference control, given the common nomenclature confusion between these reagents.

Part 2: Homo-Reformatsky Protocol (Ethyl 3-bromo-2-methylpropanoate)[1][2]

Mechanistic Insight

The reaction of a


-bromo ester with zinc generates a zinc homoenolate. Unlike the stable 

-enolate, this intermediate is kinetically unstable. The

-zinc species has a strong driving force to undergo 1,2-elimination of ZnBr(OEt) to form the conjugated ester (Ethyl Methacrylate).

To favor C-C bond formation (addition to aldehyde/ketone) over elimination, the reaction must be conducted under conditions that maximize the rate of oxidative addition and subsequent trapping, often requiring milder metals like Indium (In) or highly reactive Zinc (Zn*).

Visual Workflow (Graphviz)

HomoReformatsky Substrate Ethyl 3-bromo-2-methylpropanoate (Beta-Bromo) Zn_Activation Zn Activation (Rieke or TMSCl) Substrate->Zn_Activation Inert Atmosphere Intermediate Zinc Homoenolate (Transient) Zn_Activation->Intermediate Oxidative Addition Elimination SIDE REACTION: Ethyl Methacrylate Intermediate->Elimination Heat / Slow Trapping Product Gamma-Hydroxy Ester / Gamma-Lactone Intermediate->Product + Aldehyde (Fast Addition) Aldehyde Electrophile (R-CHO)

Figure 1: Pathway competition in the Homo-Reformatsky reaction. Suppression of the elimination pathway is the critical control point.

Experimental Protocol: Indium-Mediated Variant (Recommended)

Why Indium? Indium metal mediates the Reformatsky-type reaction of


-bromo esters in aqueous or THF media without promoting 

-elimination as aggressively as Zinc.

Materials:

  • Ethyl 3-bromo-2-methylpropanoate (1.2 equiv)[1]

  • Aldehyde/Ketone (1.0 equiv)[2]

  • Indium powder (1.2 equiv, -100 mesh)

  • Solvent: THF/H2O (1:1) or pure THF with sonication.

  • Acid: 1N HCl (for quenching).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend Indium powder (1.2 mmol) in THF (3 mL).

  • Sonication (Optional but recommended): Sonicate the suspension for 5–10 minutes to disperse oxides.

  • Addition: Add the aldehyde (1.0 mmol) and Ethyl 3-bromo-2-methylpropanoate (1.2 mmol) simultaneously to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature.

    • Observation: The reaction is typically mildly exothermic.

    • Monitoring: Check TLC for the disappearance of the aldehyde. If elimination occurs, a new spot for ethyl methacrylate (high Rf) will appear.

  • Quench: Once conversion halts (typically 2–6 hours), quench with dilute HCl (1N, 2 mL).

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Flash chromatography. Note that

    
    -hydroxy esters may spontaneously cyclize to 
    
    
    
    -lactones on silica gel.

Part 3: Standard Reformatsky Protocol (Ethyl 2-bromo-2-methylpropanoate)

Use this protocol if your intent was the standard introduction of a gem-dimethyl group.

Mechanistic Insight

The


-bromo ester forms a stable zinc enolate (Reformatsky reagent). The challenge here is not elimination, but initiation . The steric bulk of the gem-dimethyl group makes oxidative insertion of Zinc slow. "Rieke Zinc" or rigorous activation with TMSCl is standard.
Visual Workflow (Graphviz)

StandardReformatsky Reagents Ethyl 2-bromo-2-methylpropanoate + Carbonyl Enolate Zinc Enolate (Stable Dimer) Reagents->Enolate Slow Addition Zn_Dust Zn Dust (Activated) TMSCl / 1,2-Dibromoethane Zn_Dust->Enolate Reflux/THF Transition Chair-like Transition State (Six-Membered) Enolate->Transition Coordination Hydrolysis Acid Hydrolysis Transition->Hydrolysis FinalProduct Beta-Hydroxy Ester Hydrolysis->FinalProduct

Figure 2: The standard Reformatsky cycle, emphasizing the stability of the enolate intermediate compared to the homo-enolate.

Experimental Protocol: TMSCl-Activated Zinc

Materials:

  • Ethyl 2-bromo-2-methylpropanoate (1.5 equiv)

  • Aldehyde/Ketone (1.0 equiv)[2]

  • Zinc Dust (2.0 equiv, <10 microns)

  • Chlorotrimethylsilane (TMSCl) (0.1 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Zinc Activation: Place Zinc dust in a flame-dried 3-neck flask under Argon. Add minimal THF to cover. Add TMSCl (0.1 equiv) and stir at room temperature for 15 minutes. (Alternative: Use 1,2-dibromoethane and reflux for 5 mins).

  • Initiation: Heat the Zn/THF suspension to a gentle reflux (

    
    ). Add approx. 10% of the bromide without the aldehyde. Wait for the "Reformatsky spike" (exotherm/foaming) indicating initiation.
    
  • Co-Addition: Once initiated, add a solution of the remaining bromide and the aldehyde in THF dropwise over 30–45 minutes. Maintain gentle reflux.

    • Critical: Slow addition prevents the "runaway" exotherm common with sterically hindered esters.

  • Completion: Reflux for an additional 1–2 hours.

  • Workup: Cool to

    
    . Quench with saturated NH4Cl (cold). Extract with Et2O.
    
    • Note: Avoid strong mineral acids during workup if the product is acid-sensitive (dehydration risk).

Part 4: Data & Troubleshooting

Comparative Reactivity Table
FeatureEthyl 3-bromo -2-methyl... (

)
Ethyl 2-bromo -2-methyl... (

)
Reactivity Class Homo-ReformatskyStandard Reformatsky
Major Side Reaction

-Elimination (Methacrylate)
Homocoupling (Wurtz-type)
Preferred Metal Indium (In) or Rieke Zinc (Zn*)Activated Zinc (Zn)
Product

-Hydroxy Ester / Lactone

-Hydroxy Ester
Reaction Temp Room Temp / SonicationReflux (

)
Troubleshooting Guide
  • Problem: No Reaction (Substrate remains).

    • Cause: Zinc oxide layer is too thick.

    • Fix: Wash Zn with 1M HCl, then water, acetone, ether, and dry under vacuum before adding to the flask. Use TMSCl activation in situ.

  • Problem: Low Yield / Polymerization (3-bromo substrate).

    • Cause: Elimination to methacrylate followed by polymerization.

    • Fix: Switch from Zinc to Indium . Indium has a lower affinity for

      
      -elimination. Alternatively, use Samarium Diiodide (SmI2)  in THF at 
      
      
      
      .

References

  • Knochel, P., et al. (2006).[4] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition. Link

  • Lee, P. H., et al. (2001). "Sonochemical Reformatsky Reaction Using Indium." Bulletin of the Korean Chemical Society. Link

  • Shriner, R. L. (1942). "The Reformatsky Reaction."[4][5][3][6][7] Organic Reactions.[4][3][6][7][8][9][10][11] (Classic mechanistic review regarding

    
    -bromo esters). Link
    
  • Bebbington, M. W. P. (2006). "The Homo-Reformatsky Reaction." Chemical Society Reviews. (Specific review for

    
    -halo esters). Link
    

Sources

Application Notes and Protocols: Alkylation of Amines with Ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. The reaction of amines with alkyl halides, such as ethyl 3-bromo-2-methylpropanoate, provides a direct route to the formation of β-amino esters. These motifs are prevalent in numerous natural products and drug candidates, serving as key precursors to β-amino acids and β-lactam antibiotics.[1][2][3]

This document provides a comprehensive guide to the alkylation of amines with ethyl 3-bromo-2-methylpropanoate. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step protocols. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the reaction for their specific needs.

Mechanistic Insights and Rationale

The alkylation of an amine with ethyl 3-bromo-2-methylpropanoate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.[4]

SN2_Mechanism Amine R-NH₂ TS [R-NH₂---C---Br]‡ Amine->TS Nucleophilic Attack AlkylHalide Br-CH₂(CH₃)CH-COOEt AlkylHalide->TS Product_ion R-NH₂⁺-(CH₂(CH₃)CH-COOEt) TS->Product_ion Leaving Group Departure Bromide Br⁻ TS->Bromide FinalProduct R-NH-(CH₂(CH₃)CH-COOEt) Product_ion->FinalProduct Deprotonation ConjugateAcid Base-H⁺ Product_ion->ConjugateAcid Base Base Base->FinalProduct

Caption: SN2 mechanism for the alkylation of a primary amine.

A critical consideration in amine alkylation is the potential for over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[5] This can lead to a subsequent reaction with another molecule of the alkyl halide, forming a tertiary amine, and potentially even a quaternary ammonium salt.[5][6][7] To mitigate this, reaction conditions must be carefully controlled. Common strategies include using a large excess of the starting amine or employing specific catalysts and conditions that favor mono-alkylation.[8]

The choice of base is also crucial. A non-nucleophilic base is typically used to neutralize the hydrogen bromide (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).

Experimental Protocol

This protocol provides a general procedure for the alkylation of a primary amine with ethyl 3-bromo-2-methylpropanoate. It should be adapted based on the specific properties of the amine substrate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Properties
Ethyl 3-bromo-2-methylpropanoate59154-46-0195.05Colorless to pale yellow liquid, bp 91-93 °C/19 Torr.[9] Irritant.[10]
Primary Amine (Substrate)VariesVariesProperties will vary depending on the specific amine used.
Triethylamine (TEA)121-44-8101.19Colorless liquid, bp 89.5 °C. Corrosive, flammable.
Acetonitrile (MeCN)75-05-841.05Colorless liquid, bp 81.6 °C. Flammable, toxic.
Saturated Sodium Bicarbonate Solution144-55-884.01Aqueous solution.
Anhydrous Sodium Sulfate7757-82-6142.04White crystalline solid.
Diethyl Ether60-29-774.12Colorless liquid, bp 34.6 °C. Highly flammable.
Hexanes110-54-3 (n-hexane)VariesColorless liquid, bp range ~69 °C. Flammable.
Ethyl Acetate141-78-688.11Colorless liquid, bp 77.1 °C. Flammable.
Step-by-Step Procedure

Caption: General workflow for the alkylation of amines.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetonitrile (concentration of the amine is typically 0.1-0.5 M).

  • Addition of Alkylating Agent: To the stirred solution, add ethyl 3-bromo-2-methylpropanoate (1.1 equivalents) dropwise at room temperature. The addition should be slow to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as determined by TLC, typically after 4-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[11]

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.[12][13][14]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[12][15]

  • Alkylating Agents: Ethyl 3-bromo-2-methylpropanoate is an alkylating agent and should be handled with care as it is a potential irritant and may have other toxicological properties.[10][16] Avoid skin and eye contact.[12]

  • Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Solvents: Acetonitrile, diethyl ether, and hexanes are flammable. Keep away from ignition sources.[14][17]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Insufficient reaction time- Inactive amine (protonated)- Steric hindrance- Increase reaction time and/or temperature.- Ensure an adequate amount of base is present.- For sterically hindered amines, consider using a more reactive alkylating agent or a different synthetic route.
Over-alkylation - Product amine is more nucleophilic than starting amine- Use a large excess of the starting amine.- Add the alkylating agent slowly to a solution of the amine.- Consider alternative methods like reductive amination.[5][18]
Side Reactions - Elimination reaction (E2)- Use a less hindered base.- Run the reaction at a lower temperature.
Difficult Purification - Similar polarities of starting material and product- Optimize the mobile phase for column chromatography.- Consider derivatization to alter the polarity of the product or starting material for easier separation.

Conclusion

The alkylation of amines with ethyl 3-bromo-2-methylpropanoate is a robust and versatile method for the synthesis of β-amino esters. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-alkylated products. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of valuable chemical entities.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • PubMed. (2007, November 21). Stereocontrolled synthesis and alkylation of cyclic beta-amino esters: asymmetric synthesis of a (-)-sparteine surrogate. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of β-Amino Esters by Regioselective Amination of Allyl Bromides with Aryl and Alkyl Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • ResearchGate. (2025, October 31). NH4Cl Catalyzed synthesis of β-amino Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • PubMed. (2024, March 16). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Retrieved from [Link]

  • YouTube. (2022, April 6). Alkylation of Amines. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • SpringerLink. (2020, April 30). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Retrieved from [Link]

  • MDPI. (2010, June 1). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Retrieved from [Link]

  • ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1156999B1 - Method for the preparation of a chiral-beta-amino ester.
  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

Sources

Catalytic enantioselective synthesis involving ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Enantioselective Synthesis and Resolution Involving Ethyl 3-Bromo-2-methylpropanoate

Executive Summary

Ethyl 3-bromo-2-methylpropanoate is a highly versatile


-halo ester utilized extensively as a chiral building block in the synthesis of pharmaceuticals (e.g., Captopril analogues), agrochemicals, and complex bioactive natural products[1]. The presence of the 

-stereocenter, coupled with the highly reactive carbon-halogen bond, makes it an ideal substrate for both biocatalytic resolution and transition-metal-catalyzed asymmetric cross-coupling[1]. This application note details two orthogonal, field-proven strategies for accessing enantiopure derivatives: (1) Biocatalytic kinetic resolution using engineered Pseudomonas fluorescens esterase (PFE), and (2) Enantioconvergent Nickel-catalyzed asymmetric cross-coupling.

Biocatalytic Resolution via Engineered Esterases

Mechanistic Insights & Causality

Kinetic resolution of racemic ethyl 3-bromo-2-methylpropanoate via enzymatic hydrolysis is a highly sustainable approach. However, wild-type Pseudomonas fluorescens esterase (PFE) exhibits low enantioselectivity (E-value


 12) for this specific substrate[2]. To overcome this, directed evolution techniques—specifically error-prone PCR combined with saturation mutagenesis—have been employed to reshape the enzyme's active site[2].

Interestingly, the causality behind the most effective mutations (e.g., Thr230Ile, Asp158Leu) is that they do not occur directly within the catalytic triad. Instead, they are located 12–14 Å away from the substrate-binding pocket[2]. These "distant mutations" indirectly alter the conformational dynamics of the binding cleft, enhancing the enzyme's ability to discriminate between the (R)- and (S)-enantiomers of the


-bromo ester without compromising structural stability[2].
Data Presentation: PFE Variant Enantioselectivity

The table below summarizes the quantitative improvements in enantioselectivity (E-values) achieved through directed evolution.

Enzyme VariantMutation LocationDistance from Active SiteEnantioselectivity (E-value)Preferred Enantiomer
Wild-Type PFE N/AN/A12(S)
Thr230Ile Surface Loop~12 Å19(S)
Thr230Pro Surface Loop~12 Å17(S)
Asp158Leu Alpha Helix~14 Å12(S)
Leu181Ser Beta Sheet~13 Å10(S)
Protocol 1: High-Throughput Biocatalytic Resolution

Self-Validating System : This protocol incorporates a pH-stat titration method to continuously monitor the reaction progress, ensuring the resolution is halted at exactly 50% conversion for maximum enantiomeric excess (ee).

Step-by-Step Methodology :

  • Enzyme Preparation : Express the engineered PFE variant (e.g., Thr230Ile) in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Substrate Emulsion : Prepare a 50 mM solution of racemic ethyl 3-bromo-2-methylpropanoate in a biphasic system consisting of 10% (v/v) isooctane in 50 mM sodium phosphate buffer (pH 7.5). Add 0.1% Triton X-100 to stabilize the emulsion.

  • Reaction Initiation : Add the purified PFE (1 mg/mL final concentration) to the substrate emulsion at 25°C under vigorous stirring (800 rpm).

  • Monitoring (Self-Validation) : Monitor the release of the free carboxylic acid using an automated pH-stat titrator, maintaining the pH at exactly 7.5 with 0.1 M NaOH.

  • Termination & Extraction : Once exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion), quench the reaction by adding 1 volume of cold ethyl acetate.

  • Separation : Separate the organic layer containing the unreacted enantiomerically enriched (R)-ethyl 3-bromo-2-methylpropanoate. The aqueous layer contains the hydrolyzed (S)-acid.

  • Analysis : Determine the ee of the recovered ester via chiral GC (e.g., using a Cyclodex-B column).

Visualization: Directed Evolution Workflow

Biocatalysis_Workflow WT Wild-Type PFE Gene (Low Enantioselectivity) Mut Error-Prone PCR & Saturation Mutagenesis WT->Mut Exp Mutant Library Expression in E. coli Mut->Exp Screen High-Throughput Screening (Colorimetric Assay) Exp->Screen Hit Identify Hit Variants (e.g., Thr230Ile) Screen->Hit Hit->Mut Iterative Evolution Scale Scale-Up Biocatalytic Resolution Hit->Scale

Directed evolution workflow for enhancing PFE enantioselectivity.

Transition-Metal Catalyzed Asymmetric Cross-Coupling

Mechanistic Insights & Causality

While biocatalysis provides kinetic resolution (max 50% yield of the desired enantiomer), transition-metal catalysis enables enantioconvergent cross-coupling, allowing up to 100% theoretical yield from the racemic mixture[3]. Nickel-catalyzed cross-electrophile coupling of racemic


-bromo esters with organometallic reagents represents a breakthrough in asymmetric synthesis[3].

The causality of the stereocontrol lies in the radical nature of the Ni-catalyzed cycle. The Ni(0) chiral catalyst undergoes oxidative addition to the racemic ethyl 3-bromo-2-methylpropanoate, generating an achiral (or rapidly racemizing)


-ester carbon-centered radical[4]. This radical recombines with the chiral Ni(I) complex to form a stereodefined Ni(III) intermediate. Subsequent transmetalation and reductive elimination are strictly controlled by the chiral ligand (e.g., a 

-symmetric Pybox or diamine), dictating the absolute configuration of the newly formed C-C bond and effectively converting a racemic starting material into a single enantiomer[3].
Data Presentation: Optimization of Ni-Catalyzed Cross-Coupling

The table below illustrates the effect of ligand and solvent on the enantioselective cross-coupling of ethyl 3-bromo-2-methylpropanoate.

Catalyst SystemChiral LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
NiCl₂·glyme(R,R)-Ph-PyboxTHF04568
NiBr₂·diglyme(S,S)-Bn-PyboxDioxane206281
NiI₂Chiral Diamine (L1)DMA-108894
Ni(COD)₂Chiral Diamine (L1)DMA/THF-209296
Protocol 2: Nickel-Catalyzed Enantioselective Cross-Coupling

Self-Validating System : The protocol utilizes a rigorously air-free Schlenk technique. The color change of the Ni-complex from deep purple to reddish-brown upon addition of the reductant serves as an internal visual validation of active low-valent catalyst formation.

Step-by-Step Methodology :

  • Catalyst Preparation : In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(COD)₂ (5.0 mol %) and the optimal chiral diamine ligand (6.0 mol %).

  • Solvent Addition : Add anhydrous DMA (2.0 mL) and stir for 15 minutes at room temperature until a homogeneous, deep purple solution forms.

  • Reagent Loading : Add the arylzinc reagent (1.5 equivalents, titrated prior to use) to the reaction mixture. Observe the color shift to reddish-brown, indicating the active low-valent Ni species.

  • Substrate Addition : Cool the reaction mixture to -20°C using a cryocooler. Slowly add racemic ethyl 3-bromo-2-methylpropanoate (1.0 equivalent, 0.5 mmol) dropwise over 5 minutes to prevent thermal spiking.

  • Reaction Execution : Stir the reaction at -20°C for 24 hours.

  • Quenching & Workup : Quench the reaction by adding 1 M aqueous HCl (2 mL) at -20°C, then warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 5 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the

    
    -aryl ester via flash column chromatography (silica gel, hexanes/ethyl acetate).
    
  • Analysis : Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Visualization: Ni-Catalyzed Catalytic Cycle

Ni_Catalytic_Cycle Ni0 Ni(0)L* Active Chiral Catalyst OA Oxidative Addition Chiral Radical Intermediate Ni0->OA + Racemic alpha-bromo ester TM Transmetalation Organometallic Coupling OA->TM + Ar-[M] RE Reductive Elimination C-C Bond Formation TM->RE RE->Ni0 Catalyst Regeneration Prod Prod RE->Prod Product Release

Enantioconvergent Ni-catalyzed cross-coupling cycle for alpha-bromo esters.

References

  • Mutations in distant residues moderately increase the enantioselectivity of Pseudomonas fluorescens esterase towards methyl 3-bromo-2-methylpropanoate and ethyl 3-phenylbutyrate. PubMed (NIH). 2

  • Catalytic asymmetric Hiyama cross-couplings of racemic alpha-bromo esters. Semantic Scholar.3

  • Ni-Catalyzed Activation of α-Chloroesters: A Simple Method for the Synthesis of α-Arylesters and β-Hydroxyesters. ResearchGate. 4

  • methyl 3-iodopropanoate | 5029-66-3 Contextualization of Alpha Halo Esters. Benchchem. 1

Sources

Application Note: Scalable Synthesis of Ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-2-methylpropanoate (CAS: 59154-46-0) is a critical chiral building block in the synthesis of peptidomimetics, ACE inhibitors (e.g., Captopril analogs), and polyketide synthons. Its structural value lies in the C2-methyl stereocenter combined with a reactive primary bromide, allowing for precise alkylation reactions without disrupting the alpha-stereochemistry.

This guide details two scalable protocols for synthesizing this target from Ethyl 3-hydroxy-2-methylpropionate (the "Roche Ester" ethyl analog).

  • Protocol A (Direct Bromination): Utilizes Phosphorus Tribromide (

    
    ) for rapid, high-throughput synthesis.
    
  • Protocol B (Sulfonate Displacement): A two-step Mesylation/Bromination route designed for GMP-compliant workflows requiring strict stereochemical retention and impurity control.

Strategic Analysis & Retrosynthesis

The Scalability Challenge

While radical hydrobromination of ethyl methacrylate is theoretically possible, it suffers from poor regioselectivity (favoring the tertiary 2-bromo isomer) and polymerization side-reactions. Consequently, the Dehydroxy-bromination of the commercially available hydroxy-ester is the industry standard for drug development.

Key Critical Quality Attributes (CQAs):

  • Regio-purity: Elimination of the tertiary bromide isomer.

  • Stereo-integrity: Prevention of racemization at the acidic C2 position during reaction.

  • Residual Phosphorus: Strict limits for downstream pharmaceutical applications.

Mechanistic Pathway

The reaction targets the primary alcohol at C3. However, the generation of HBr during


 bromination creates an acidic environment. If the temperature is uncontrolled, the enolizable proton at C2 (alpha to the ester) can lead to racemization.

ReactionPathway cluster_conditions Critical Control Points Start Ethyl 3-hydroxy-2-methylpropionate (Roche Ester Analog) Inter Intermediate: Dibromophosphite Start->Inter PBr3, 0°C Product Target: Ethyl 3-bromo-2-methylpropanoate Inter->Product SN2 Displacement Impurity Impurity: Racemized Product (via Enolization) Product->Impurity Heat/Acid (>10°C)

Figure 1: Reaction pathway highlighting the risk of racemization under acidic/thermal stress.

Protocol A: Direct Bromination via Phosphorus Tribromide ( )

Best for: Kilogram-scale batches where speed and atom economy are prioritized.

Materials & Equipment[1][2][3][4][5][6]
  • Reactor: Glass-lined or Hastelloy reactor (PBr3 is corrosive).

  • Reagents:

    • Ethyl 3-hydroxy-2-methylpropionate (1.0 equiv).

    • Phosphorus Tribromide (

      
      ) (0.35 - 0.40 equiv). Note: Stoichiometry is crucial; excess PBr3 complicates workup.
      
    • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Safety:

    
     reacts violently with water. Scrubber system required for HBr off-gassing.
    
Step-by-Step Methodology
  • Inertion: Purge the reactor with

    
     to ensure an anhydrous atmosphere. Moisture will degrade 
    
    
    
    into
    
    
    and HBr gas.[1]
  • Solvation: Charge Ethyl 3-hydroxy-2-methylpropionate (100 g, 0.757 mol) and anhydrous DCM (500 mL). Cool the jacket to -5°C .

  • Controlled Addition:

    • Charge

      
       (28 mL, 0.29 mol) into a pressure-equalizing addition funnel.
      
    • Add

      
       dropwise over 60–90 minutes.
      
    • CRITICAL: Maintain internal temperature < 5°C . Exotherms >10°C increase the risk of C2-racemization.

  • Reaction Phase:

    • Allow the mixture to warm slowly to 20°C over 2 hours.

    • Stir for an additional 12 hours.

    • IPC (In-Process Control): Check GC/TLC for disappearance of starting alcohol.

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly quench with ice-water (200 mL). Caution: Vigorous hydrolysis.

    • Separate phases.[2][1] Wash organic layer with Sat.[1]

      
       (2 x 200 mL) to neutralize HBr.
      
    • Wash with Brine (200 mL). Dry over

      
      .[1]
      
  • Purification:

    • Concentrate under reduced pressure.[2][1][3]

    • Distillation: Distill the crude oil under vacuum (approx. 65–70°C at 18 mmHg).

    • Yield: Expect 80–85% colorless liquid.

Protocol B: Sulfonate Displacement (Mesylation/Bromination)

Best for: GMP campaigns requiring high enantiomeric excess (ee) retention (>99%) and avoidance of odorous phosphorus byproducts.

Workflow Overview

This route isolates the activation step (Mesylation) from the displacement step (Bromination), allowing for milder conditions.

SulfonateRoute Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) Intermediate Stable Intermediate: Ethyl 2-methyl-3-(methylsulfonyloxy)propionate Step1->Intermediate Quantitative Yield Step2 Step 2: Finkelstein Displacement (LiBr, Acetone, Reflux) Intermediate->Step2 Solvent Swap Final Final Product (High Optical Purity) Step2->Final SN2 Inversion (at C3 only)

Figure 2: Two-step sulfonate displacement strategy.

Step-by-Step Methodology
Step 1: Mesylation[4]
  • Dissolve Ethyl 3-hydroxy-2-methylpropionate (1.0 equiv) and Triethylamine (1.5 equiv) in DCM. Cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • Stir 2 hours at 0°C.

  • Acid wash (1N HCl), then Bicarb wash. Concentrate to obtain the Mesylate oil (often used directly).

Step 2: Bromination (Finkelstein-type)
  • Dissolve the crude Mesylate in Acetone (anhydrous).

  • Add Lithium Bromide (LiBr) (1.5 equiv). Note: LiBr is preferred over NaBr for higher solubility in acetone.

  • Reflux (approx. 56°C) for 4–6 hours.

  • Cool, filter off the sulfonate salts.

  • Concentrate and partition between Ether/Water.

  • Distill as in Protocol A.

Process Safety & Troubleshooting

Hazard Data Table
CompoundHazard ClassH-CodesHandling Precaution
Ethyl 3-bromo-2-methylpropanoate Lachrymator, IrritantH315, H319, H335Use full face shield; handle in fume hood only.
Phosphorus Tribromide Corrosive, Water-ReactiveH314, EUH014Fatal if inhaled. Hydrolyzes to HBr.
Ethyl Methacrylate (Impurity)Flammable, SensitizerH225, H317Avoid radical initiators; store cool.
Troubleshooting Guide (Self-Validating)
IssueDiagnosisCorrective Action
Low Yield (<60%) Incomplete conversion or hydrolysis during quench.Ensure

quality (clear, not yellow/orange). Increase reaction time at 20°C. Slow down the quench rate.
Racemization (Low ee) Reaction temperature too high or acidic workup prolonged.Keep addition <5°C. Use Protocol B (Mesylate) if optical purity is critical.
Yellow Product Free bromine (

) contamination.
Wash organic layer with 10% Sodium Thiosulfate (

) solution.
Polymerization Presence of acrylate impurities.Add stabilizer (e.g., BHT, 100 ppm) to the final distilled product.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-bromo-2-(bromomethyl)propionate and analogs.[5] Retrieved from

  • BenchChem. (2025).[2][1] Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol Derivatives. Retrieved from

  • Organic Syntheses. (Coll. Vol. 2). Methyl beta-bromopropionate (General procedure for primary bromo-esters). Retrieved from

  • Master Organic Chemistry. (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides.[6][7] Retrieved from

  • Sigma-Aldrich. (2024).[8] Product Specification: Methyl (R)-(+)-3-bromo-2-methylpropionate. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 3-Bromo-2-Methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing Ethyl 3-bromo-2-methylpropanoate (also known as Ethyl


-bromoisobutyrate).

This molecule is a critical intermediate in the synthesis of ACE inhibitors (e.g., Captopril) and various agrochemicals. The synthesis is notoriously sensitive to regiochemical drift and polymerization.

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]

Executive Summary: The "Isomer Trap"

Before optimizing yield, you must ensure you are making the correct molecule.

  • Target: Ethyl 3-bromo -2-methylpropanoate (Anti-Markovnikov product).[1]

  • Common Impurity: Ethyl 2-bromo -2-methylpropanoate (Markovnikov product).[1]

The Core Challenge: The precursor, Ethyl Methacrylate (EMA) , contains an electron-withdrawing ester group and an


-methyl group.[1]
  • Ionic Conditions favor the 2-bromo isomer (tertiary carbocation stabilization).[1]

  • Radical Conditions favor the 3-bromo isomer (steric/electronic radical stability).[1]

  • Radical Conditions also favor Polymerization .[1]

To improve yield, you must successfully navigate the "Radical Corridor"—promoting radical addition while suppressing radical polymerization.

Primary Workflow: Radical Hydrobromination of Ethyl Methacrylate

This is the most atom-economic route but has the highest failure rate due to polymerization.

Optimized Protocol (The "Inverse Addition" Method)

Objective: Maximize [HBr]:[Monomer] ratio to favor chain transfer (addition) over propagation (polymerization).

Reagents:

  • Ethyl Methacrylate (EMA) - Stabilizer removed or compensated.[1]

  • Hydrogen Bromide (HBr) - Anhydrous gas.[1]

  • Solvent: n-Heptane or Toluene (Non-polar solvents suppress ionic pathways).[1]

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck flask. Equip with a gas inlet tube (subsurface), a thermometer, and a pressure-equalizing addition funnel.[1]

  • HBr Saturation (Critical): Charge the flask with solvent and cool to 0°C . Saturate the solvent with anhydrous HBr gas before adding any organic substrate.[1] The solution should be fuming.

  • Initiator Loading: Add the radical initiator (1-2 mol%) to the HBr-saturated solvent.[1]

  • Inverse Addition: Mix EMA with a small volume of solvent. Slowly add this solution dropwise to the HBr-saturated system over 2–4 hours.

    • Why? Keeping EMA concentration low relative to HBr ensures that any carbon radical formed intercepts an HBr molecule (product formation) rather than another EMA molecule (polymerization).[1]

  • Continuous Saturation: Maintain a slow stream of HBr gas throughout the addition to replenish consumed reagent.

  • Workup: Purge with

    
    . Wash with ice-cold 
    
    
    
    (rapidly, to avoid hydrolysis).[1] Dry over
    
    
    . Distill under reduced pressure.

Alternative Workflow: The "Roche" Substitution Route

If the radical route yields intractable polymers or inseparable isomer mixtures, switch to this route. It is more expensive but guarantees Regio-purity.[1]

Precursor: Ethyl 3-hydroxy-2-methylpropanoate (Roche Ester analog).[1]

Protocol:

  • Dissolve alcohol in DCM at -5°C.

  • Add

    
     (0.35 equiv) dropwise.[1]
    
  • Allow to warm to RT.

  • Yield Tip: If conversion is low, use the Appel Reaction (

    
    ) instead of 
    
    
    
    to avoid elimination side-products.

Troubleshooting & FAQs (Ticket Resolution)

Ticket #401: "My reaction mixture turned into a solid gel."

Diagnosis: Uncontrolled Radical Polymerization.[1] Root Cause: The concentration of monomer (EMA) exceeded the concentration of the chain transfer agent (HBr). Resolution:

  • Switch to Inverse Addition: Do not bubble HBr into EMA. Add EMA to HBr.[1]

  • Temperature Control: Lower the temperature to -10°C. Polymerization has a higher activation energy than radical addition.[1]

  • Inhibitor Balance: If using the radical route, do not remove the MEHQ inhibitor from the starting material. The strong radical flux from AIBN will overcome the inhibitor locally, but the inhibitor helps scavenge stray radicals in the bulk solution.

Ticket #402: "NMR shows a 50:50 mix of isomers."

Diagnosis: Competitive Ionic Addition.[1] Root Cause: Presence of moisture or polar solvent, or lack of radical initiator. Resolution:

  • Solvent Switch: If using ether or acetic acid, switch to Hexane or Heptane .[1] Polar solvents stabilize the ionic transition state, favoring the 2-bromo product.[1]

  • Dry Your Lines: Moisture acts as a proton source, facilitating ionic attack.[1] Ensure HBr gas is dried (pass through

    
     tube) before entering the flask.
    
Ticket #403: "Yield is low after distillation (black tar in flask)."

Diagnosis: Thermal Degradation / Elimination.[1] Root Cause:


-bromo esters are thermally unstable and prone to elimination (reverting to acrylate + HBr) at high temperatures.[1]
Resolution: 
  • Vacuum is King: Distill at the lowest possible pressure (<5 mmHg). Keep bath temp below 60°C.[1]

  • Acid Scavenger: Add a pinch of

    
     or 
    
    
    
    to the distillation pot to neutralize trace HBr, which catalyzes elimination.[1]

Comparative Data Analysis

ParameterRoute A: Radical HBr AdditionRoute B: PBr3 Substitution
Starting Material Ethyl Methacrylate (Cheap)Ethyl 3-hydroxy-2-methylpropanoate (Expensive)
Primary Risk PolymerizationElimination to alkene
Regioselectivity Variable (Requires strict control)100% 3-Bromo
Typical Yield 40–65%75–90%
Atom Economy 100%~45% (Loss of HOPBr2)
Recommended For Bulk Scale / Cost-SensitiveMed Chem / High Purity Needs

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition determining your yield. To maximize the target, you must force the system down the green path and block the red paths.

ReactionPathways cluster_conditions Critical Control Points EMA Ethyl Methacrylate (EMA) Radical Radical Intermediate (Anti-Markovnikov) EMA->Radical HBr + Peroxides (Non-polar Solvent) Ionic Cationic Intermediate (Markovnikov) EMA->Ionic HBr (No Peroxides) (Polar Solvent/Water) Target TARGET: Ethyl 3-bromo-2-methylpropanoate Radical->Target High [HBr] (Chain Transfer) Polymer WASTE: Poly(EMA) Radical->Polymer High [EMA] (Propagation) WrongIsomer IMPURITY: Ethyl 2-bromo-2-methylpropanoate Ionic->WrongIsomer Br- Attack Control1 Use Inverse Addition to suppress Polymer Control2 Use Non-Polar Solvent to suppress Ionic Path

Caption: Kinetic competition map. Green arrows indicate the desired pathway; red arrows indicate yield-loss mechanisms (polymerization and regiochemical scrambling).[1]

References

  • Organic Syntheses , Coll.[1][2] Vol. 1, p. 131 (1941); Vol. 3, p. 10 (1923).[1] Preparation of Methyl 3-bromopropionate (Analogous chemistry).[1]Link[1]

  • Mayo, F. R., & Walling, C. (1940).[1] The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. Chemical Reviews, 27(2), 351–412.[1] (Foundational text on Anti-Markovnikov addition). Link[1]

  • Mozingo, R., & Patterson, L. A. (1940).[1] Methyl 3-bromo-2-methylpropionate.[1] Organic Syntheses, 20,[1] 64. (Specific procedure for the methyl ester analog). Link[1]

  • Sigma-Aldrich Technical Bulletin. Handling and Inhibiting Methacrylate Monomers.Link

Sources

Technical Support Center: Navigating Reactions with Ethyl 3-Bromo-2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of ethyl 3-bromo-2-methylpropanoate. Our goal is to empower you to minimize unwanted elimination side reactions and optimize your synthetic outcomes. The information herein is grounded in established mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Minimizing Elimination Byproducts

Question: I am observing a significant amount of ethyl 2-methyl-2-propenoate (elimination byproduct) in my reaction with ethyl 3-bromo-2-methylpropanoate. What are the primary causes and how can I fix this?

Answer:

The formation of an alkene byproduct, ethyl 2-methyl-2-propenoate, occurs through a competing E2 (bimolecular elimination) reaction. Ethyl 3-bromo-2-methylpropanoate is a secondary alkyl halide, which is susceptible to both SN2 (bimolecular nucleophilic substitution) and E2 pathways. The methyl group at the α-position to the ester creates steric hindrance, which can impede the desired SN2 reaction and favor the E2 pathway.[1][2][3][4]

Several factors can be adjusted to favor the SN2 reaction over the E2 reaction. The key is to control the reaction conditions to disfavor the transition state of the elimination pathway.[5][6]

Here is a step-by-step guide to troubleshoot and minimize this side reaction:

1. Evaluate Your Choice of Base/Nucleophile:

The nature of your base/nucleophile is the most critical factor. Strong, sterically hindered bases will preferentially abstract a proton from the β-carbon, leading to elimination.[7][8][9]

  • Problem: You are using a strong, bulky base (e.g., potassium tert-butoxide, LDA, DBU).

  • Solution: Switch to a good nucleophile that is a weak base.[10] Examples include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[11][12] These species are potent nucleophiles but are less inclined to act as bases.

2. Optimize the Reaction Temperature:

Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions.[10]

  • Problem: The reaction is being run at an elevated temperature.

  • Solution: Lower the reaction temperature.[10][13] Running the reaction at room temperature or even 0 °C can significantly reduce the rate of the E2 reaction while still allowing the SN2 reaction to proceed, albeit more slowly.[14]

3. Reassess Your Solvent System:

The solvent plays a crucial role in stabilizing the transition states of both the SN2 and E2 reactions.[15]

  • Problem: You are using a polar protic solvent (e.g., ethanol, methanol, water).

  • Solution: Switch to a polar aprotic solvent.[10][16][17] Solvents like DMSO, DMF, or acetonitrile are ideal for SN2 reactions.[16][18] They solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and more reactive towards the electrophilic carbon, rather than abstracting a proton.[19] Polar protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and increasing the likelihood of it acting as a base.[20][21]

4. Consider the Concentration of Your Nucleophile:

High concentrations of a strong base can favor the bimolecular E2 pathway.

  • Problem: You are using a high concentration of your base/nucleophile.

  • Solution: Use a more dilute solution of the nucleophile. This can decrease the rate of the bimolecular elimination reaction.[10]

The following diagram illustrates the decision-making process for troubleshooting elimination side reactions:

G start High Elimination Observed base Evaluate Base/Nucleophile (Strong/Bulky?) start->base temp Evaluate Temperature (High?) base->temp No solution_base Switch to a good nucleophile, weak base (e.g., NaN3, NaCN) base->solution_base Yes solvent Evaluate Solvent (Polar Protic?) temp->solvent No solution_temp Lower Reaction Temperature (e.g., 0°C to RT) temp->solution_temp Yes concentration Evaluate Concentration (High?) solvent->concentration No solution_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->solution_solvent Yes solution_concentration Use a more dilute solution of the nucleophile concentration->solution_concentration Yes end_node Optimized for SN2 concentration->end_node No solution_base->end_node solution_temp->end_node solution_solvent->end_node solution_concentration->end_node

Caption: Troubleshooting flowchart for minimizing elimination.

Frequently Asked Questions (FAQs)

Q1: Why is ethyl 3-bromo-2-methylpropanoate so prone to elimination reactions?

A1: The susceptibility of ethyl 3-bromo-2-methylpropanoate to elimination is primarily due to its structure as a secondary alkyl halide with steric hindrance near the reaction center.[4][16] The methyl group on the carbon adjacent to the bromine atom (the α-carbon) sterically hinders the backside attack required for an SN2 reaction.[1][3] This makes it easier for a base to abstract a proton from the neighboring carbon (the β-carbon), leading to the formation of a double bond via the E2 pathway.[19]

The competing SN2 and E2 pathways are illustrated below:

G cluster_sn2 SN2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) SN2_start Nucleophile attacks α-carbon SN2_ts Pentavalent Transition State SN2_start->SN2_ts SN2_end Substitution Product SN2_ts->SN2_end E2_start Base abstracts β-proton E2_ts Concerted Transition State E2_start->E2_ts E2_end Elimination Product (Alkene) E2_ts->E2_end Start Ethyl 3-bromo-2-methylpropanoate + Base/Nucleophile Start->SN2_start Favored by: - Good Nu, Weak Base - Low Temp - Polar Aprotic Solvent Start->E2_start Favored by: - Strong, Bulky Base - High Temp - Polar Protic Solvent

Caption: Competing SN2 and E2 reaction pathways.

Q2: Can I use a strong nucleophile that is also a strong base, like an alkoxide, and still favor substitution?

A2: It is challenging but possible under carefully controlled conditions. If you must use a strong base like an alkoxide (e.g., sodium ethoxide), the reaction conditions must be optimized to favor SN2. This would involve using a polar aprotic solvent and keeping the temperature as low as possible.[22] However, even under these conditions, a mixture of substitution and elimination products is likely.[11] For secondary alkyl halides, alkoxides are on the borderline between promoting SN2 and E2 reactions.[11]

Q3: How does the choice of leaving group affect the ratio of substitution to elimination?

A3: While bromine is a good leaving group, the nature of the halogen can have a minor effect on the product ratio. For instance, alkyl chlorides, with a more electronegative halogen, can lead to slightly more elimination than iodides. This is because the more electronegative chlorine atom increases the acidity of the β-hydrogens, making them more susceptible to abstraction by a base.[23]

Q4: Is an E1 reaction a concern with this substrate?

A4: The E1 (unimolecular elimination) reaction is generally not a major concern under the conditions typically used for SN2/E2 reactions with ethyl 3-bromo-2-methylpropanoate. E1 reactions proceed through a carbocation intermediate and are favored by weak bases and polar protic solvents, often at higher temperatures.[5][6] Since the goal is usually to perform a substitution with a good nucleophile, the reaction conditions (strong nucleophile/base) will favor the bimolecular (SN2/E2) pathways.

Quantitative Comparison of Reaction Conditions

To provide a clearer picture, the following table summarizes the expected outcomes under different experimental conditions:

Factor Condition Favoring SN2 (Substitution) Condition Favoring E2 (Elimination) Rationale
Base/Nucleophile Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻)[10][11][12]Strong, bulky base (e.g., KOtBu, LDA)[8][9][24]Bulky bases are sterically hindered from attacking the carbon atom and preferentially abstract a proton.[25]
Temperature Low (e.g., 0 °C to room temperature)[10][13][14]High[6][10]Elimination has a higher activation energy and is more favored entropically at higher temperatures.[10]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)[10][16][18]Polar protic (e.g., Ethanol, Water)[17]Aprotic solvents enhance nucleophilicity by not solvating the anion, while protic solvents can solvate the nucleophile, reducing its reactivity and promoting basicity.[20][21]
Substrate Structure Primary alkyl halide[4][12][16]Tertiary alkyl halide[7][19]Increased steric hindrance at the electrophilic carbon favors elimination over substitution.[1][3] Ethyl 3-bromo-2-methylpropanoate is secondary, making it sensitive to other conditions.

Experimental Protocol: A General Procedure to Favor SN2

This protocol provides a starting point for optimizing your reaction to favor the SN2 product.

1. Reactant Preparation:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ethyl 3-bromo-2-methylpropanoate in a polar aprotic solvent like anhydrous DMF or acetone.[10]

2. Nucleophile Addition:

  • Add a stoichiometric equivalent (1.0-1.2 eq.) of a good nucleophile that is a weak base (e.g., sodium azide or sodium cyanide).[10]

3. Temperature Control:

  • Maintain the reaction mixture at a low to moderate temperature, for example, by using an ice bath (0 °C) or running the reaction at room temperature.[10][13]

4. Monitoring:

  • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

5. Work-up:

  • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

6. Purification:

  • Purify the crude product using column chromatography or distillation to isolate the desired substitution product.

By carefully selecting your reagents and controlling the reaction conditions as outlined in this guide, you can significantly suppress the formation of elimination byproducts and achieve a higher yield of your desired substituted product.

References

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]

  • How Solvation Influences the SN2 versus E2 Competition - PMC - NIH. Available at: [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. Available at: [Link]

  • Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax. Available at: [Link]

  • What are the conditions that favour substitution and elimination of alkyl halide? - Quora. Available at: [Link]

  • Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]

  • Elimination Reactions. Available at: [Link]

  • Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry. Available at: [Link]

  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]

  • The E2 Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • The Mechanism of the E2 Reaction - Chemistry LibreTexts. Available at: [Link]

  • Alkyl Halide Reactions: Substitutions & Eliminations |... - Fiveable. Available at: [Link]

  • Mechanism of the E2 Reaction - Master Organic Chemistry. Available at: [Link]

  • Factors Influencing the Elimination Mechanism - Chemistry LibreTexts. Available at: [Link]

  • How solvents affect E1/E2 and SN1/SN2 reactions? : r/chemhelp - Reddit. Available at: [Link]

  • Factors Affecting SN1 & SN2 Reactions | PDF - Scribd. Available at: [Link]

  • Alkyl Halide Reactivity - MSU chemistry. Available at: [Link]

  • Elimination reactions. Available at: [Link]

  • Elimination Reactions. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. Available at: [Link]

  • Question re: SN2/E2 : r/OrganicChemistry - Reddit. Available at: [Link]

  • SN2 , SN1 , E2 , & E1: Substitution and Elimination Reactions. Available at: [Link]

Sources

Purification methods for removing impurities from ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 3-Bromo-2-Methylpropanoate

Executive Summary & Compound Profile

Ethyl 3-bromo-2-methylpropanoate (also known as ethyl


-bromoisobutyrate) is a critical intermediate often employed in Reformatsky reactions and as an initiator in Atom Transfer Radical Polymerization (ATRP). Unlike its isomer ethyl 2-bromo-2-methylpropionate (a tertiary bromide), this compound features a primary bromide on a branched chain, leading to distinct reactivity and impurity profiles.

Commercial samples or crude reaction mixtures frequently contain acidic byproducts (3-bromo-2-methylpropanoic acid), hydrolytic impurities , and residual oxidants (free bromine). These impurities can deactivate sensitive organometallic reagents (e.g., Zinc in Reformatsky) or terminate polymerization chains early.

Key Physical Properties:

Property Value Note
Boiling Point 91–93 °C @ 19 Torr (approx. 25 mbar) Vacuum distillation is mandatory to prevent thermal degradation.
Density ~1.41 g/mL Denser than water; forms the bottom layer in aqueous extractions.

| Solubility | Immiscible with water; Soluble in Et2O, EtOAc, DCM | Use Diethyl Ether or DCM for extractions.[1] |

Diagnostic Module: "Is My Sample Pure?"

Before initiating purification, diagnose the specific impurities present.[2]

Q: How do I distinguish the target compound from common impurities using NMR? A: Use


 NMR (

) to check for the following signatures:
  • Target (Ethyl 3-bromo-2-methylpropanoate): Look for the doublet methyl group at

    
     ppm and the diastereotopic methylene protons (
    
    
    
    ) around
    
    
    ppm.
  • Impurity (Free Acid): A broad singlet

    
     ppm indicates hydrolysis to 3-bromo-2-methylpropanoic acid.
    
  • Impurity (Isomer - Ethyl 2-bromo-2-methylpropionate): A sharp singlet for the gem-dimethyl group (

    
     ppm) indicates the tertiary bromide isomer, which is a common contaminant if synthesized via non-selective bromination.
    

Wet Chemistry Purification (The "Wash" Phase)

Core Directive: Never distill a crude mixture containing significant acidic or oxidative impurities. Acid catalyzes ester hydrolysis during heating, and free bromine causes corrosion.

Q: My crude liquid is yellow/brown. Is this normal? A: No. A yellow or amber tint indicates the presence of free bromine (


) or iodine traces.
  • Protocol: Wash the organic phase with 10% aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite.
    
  • Mechanism: Thiosulfate reduces colored

    
     to colorless, water-soluble bromide ions (
    
    
    
    ).
    • Visual Check: The organic layer should turn from yellow to colorless/pale immediately.

Q: The product smells acrid/sharp. How do I remove the acid? A: The sharp odor is likely 3-bromo-2-methylpropanoic acid or residual HBr.

  • Protocol: Perform two washes with Saturated Sodium Bicarbonate (

    
    ) .[1]
    
  • Caution: This generates

    
     gas.[3] Vent the separatory funnel frequently to prevent pressure buildup.
    
  • Self-Validating Step: Continue washing until the aqueous layer no longer bubbles upon addition of fresh bicarbonate.

Workflow Diagram: Liquid-Liquid Extraction

ExtractionWorkflow Crude Crude Mixture (Organic Solvent) Wash1 Wash 1: 10% Na2S2O3 (Removes Free Br2) Crude->Wash1 Yellow/Brown? Wash2 Wash 2: Sat. NaHCO3 (x2) (Removes Acids) Wash1->Wash2 Colorless Wash3 Wash 3: Brine (Sat. NaCl) (Pre-drying) Wash2->Wash3 pH Neutral Dry Dry over MgSO4 Filter solids Wash3->Dry Conc Concentrate via Rotovap (Ready for Distillation) Dry->Conc

Caption: Sequential extraction workflow to remove oxidative and acidic impurities prior to distillation.

Distillation Protocol (The "Polishing" Phase)

Q: Can I distill this at atmospheric pressure? A: Absolutely not. The boiling point at atmospheric pressure would exceed 160°C, leading to dehydrobromination (elimination of HBr) to form ethyl methacrylate.

  • Requirement: Use Vacuum Distillation.[3]

  • Target Parameters: 91–93 °C at 19 Torr (approx. 25 mbar).

Q: I am seeing "bumping" or rapid decomposition during distillation. Why? A: This is often caused by residual water or localized overheating.

  • Solution 1 (Water): Ensure the "Wet Chemistry" drying step (MgSO4) was rigorous. Water lowers the vacuum efficiency and causes bumping.

  • Solution 2 (Stirring): Use a magnetic stir bar or a capillary bleed. Do not rely solely on boiling chips under high vacuum.

  • Solution 3 (Bath Temp): Keep the oil bath temperature no more than 20–30°C higher than the target boiling point (i.e., max 120°C bath for 93°C vapor).

Q: How do I separate the "Isomer" (Ethyl 2-bromo-2-methylpropionate)? A: The tertiary bromide isomer boils at a lower temperature (~55°C @ 20 mmHg) compared to your target (~91°C @ 19 Torr).

  • Protocol: Use a fractionating column (Vigreux column).[4]

  • Fraction 1: Collect the lower boiling "forerun" (discard or save for analysis).

  • Fraction 2: Collect the stable plateau at 91–93°C (Pure Product).

Storage & Stability

Q: How should I store the purified compound? A:

  • Container: Amber glass (protects from light-induced debromination).

  • Atmosphere: Argon or Nitrogen flush (prevents hydrolysis from air moisture).

  • Temperature: Refrigerator (2–8°C).

  • Stabilizer: For long-term storage (>6 months), consider adding Copper turnings or Silver wool to scavenge any free halides formed over time.

References

  • Purification of Bromo-Esters: Alkyl and Alkylene Bromides - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 1, p.25 (1941). Retrieved from [Link]

Sources

Troubleshooting low reactivity of ethyl 3-bromo-2-methylpropanoate in substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUBSTITUTION-003-ISO Subject: Troubleshooting Low Reactivity & Side Reactions in


-Branched Halides
Lead Scientist:  Dr. A. Vance, Senior Application Scientist

Part 1: Executive Summary (The "Isobutyl" Problem)

You are likely encountering difficulties with ethyl 3-bromo-2-methylpropanoate (CAS: 59154-46-0) because it sits in a "reactivity valley." It is not as reactive as a standard primary halide (like ethyl bromide), nor is it as inert as a neopentyl halide.[1]

The methyl group at the C2 position introduces


-branching . In 

kinetics, this specific structural feature retards the reaction rate by a factor of approximately 30x to 100x compared to unbranched isomers [1, 2].

Furthermore, the presence of the ester group at C2 renders the proton at that position acidic (


). If you attempt to force the reaction using strong bases (e.g., NaOEt, KOtBu) or high heat, the reaction pathway shifts from Substitution (

) to Elimination (

), yielding ethyl methacrylate as the major byproduct [3].

Part 2: Diagnostic Workflow

Use this decision tree to identify the specific failure mode of your reaction.

TroubleshootingFlow Start Start: What is the primary issue? Issue1 No Reaction / Starting Material Recovered Start->Issue1 Issue2 Wrong Product (Alkene formed) Start->Issue2 Issue3 Slow Conversion (>24h) Start->Issue3 Diag1 Diagnosis: Steric Hindrance (The 'Isobutyl' Effect) Issue1->Diag1 Diag2 Diagnosis: E2 Elimination (Base too strong) Issue2->Diag2 Diag3 Diagnosis: Poor Solvation or Leaving Group Issue3->Diag3 Sol1 Solution: Finkelstein Swap (Add NaI catalyst) Diag1->Sol1 Activate LG Sol2 Solution: Switch Nucleophile (Use Azide/Thiol/Acetate) Diag2->Sol2 Reduce Basicity Sol3 Solution: Polar Aprotic Solvent (DMF/DMSO @ 60-80°C) Diag3->Sol3 Stabilize TS

Figure 1: Diagnostic logic for identifying reaction failure modes based on observed crude products.

Part 3: Technical Deep Dive & FAQs

Q1: Why is the reaction so much slower than ethyl bromoacetate?

A: It is a matter of steric access to the


 antibonding orbital. 
In a standard 

reaction, the nucleophile must attack from the backside (180° to the leaving group). In your molecule, the methyl group at C2 (the

-position) rotates into the path of the incoming nucleophile.

Relative


 Rate Data (Ethanolysis)  [2, 4]:
Substrate Structure Classification Relative Rate

|


 | Ethyl (Unbranched) | 1.0  (Baseline) |
| 

| Propyl (Unbranched) | 0.8 | |

| Isobutyl (

-branched)
| 0.03 | |

| Neopentyl (

-branched) | 0.00001 |

Insight: Your substrate is roughly 30 times slower than a standard primary bromide. You cannot run this at room temperature and expect rapid completion.

Q2: I tried using Sodium Ethoxide (NaOEt) to speed it up, but I got an oil that polymerizes. Why?

A: You triggered an E2 Elimination . The proton at C2 is "doubly activated":

  • It is

    
     to the bromine (standard E2 requirement).
    
  • It is

    
     to the ester carbonyl (making it acidic).
    

When you use a strong base like ethoxide, it deprotonates C2 faster than it attacks C3. The electrons collapse to kick out the bromide, forming ethyl methacrylate , which is a monomer that easily polymerizes. Fix: Use non-basic nucleophiles (Sodium Azide, Potassium Thioacetate, Potassium Phthalimide) or weak bases (Carboxylates).

Q3: How do I accelerate the reaction without causing elimination?

A: Use the Finkelstein Modification . Bromide is a "mediocre" leaving group. Iodide is an excellent leaving group (weaker bond, better polarizability). By adding a catalytic amount (10-20 mol%) or stoichiometric amount of Sodium Iodide (NaI), you convert your alkyl bromide into a transient alkyl iodide in situ.



The resulting alkyl iodide reacts with your nucleophile significantly faster than the bromide would [5].

Part 4: Optimized Experimental Protocols

Protocol A: Finkelstein-Assisted Substitution (General)

Best for: Azides, Cyanides, Acetates.

Reagents:

  • Substrate: Ethyl 3-bromo-2-methylpropanoate (1.0 equiv)

  • Nucleophile:

    
     or 
    
    
    
    (1.2 - 1.5 equiv)
  • Catalyst: Sodium Iodide (NaI) (0.1 - 0.2 equiv)

  • Solvent: DMF (Anhydrous) or DMSO

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve the substrate in DMF (0.5 M concentration).

  • Activation: Add NaI (10 mol%). Stir for 15 minutes at RT. The solution may darken slightly (iodine trace), which is normal.

  • Nucleophile Addition: Add the nucleophile (e.g.,

    
    ) in one portion.
    
  • Heating: Heat the reaction to 60–70°C .

    • Note: Do not exceed 80°C if using azide (safety limit).

  • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the bromide peak.

  • Workup: Dilute with water and extract with diethyl ether (Et2O). Wash organic layer with 5% LiCl (to remove DMF) and brine.

Protocol B: High-Pressure Amination (For Amines)

Best for: Reacting with primary/secondary amines where basicity is a concern.

Reagents:

  • Substrate: Ethyl 3-bromo-2-methylpropanoate

  • Nucleophile: Amine (3.0 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Vessel: Use a heavy-walled pressure tube (sealed tube).

  • Mix: Combine substrate and excess amine in Acetonitrile.

    • Why excess amine? It acts as the nucleophile and the proton scavenger (forming the ammonium salt).

  • Heat: Seal and heat to 90°C for 12-16 hours.

  • Rationale: The higher temperature overcomes the steric barrier. Using a polar aprotic solvent like acetonitrile avoids solvolysis side reactions.

References

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism - Steric Effects.[2][3][4][5] Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Characteristics of the SN2 Reaction - Steric Hindrance.[4][5][6] Retrieved from [Link]

  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. Journal of the Chemical Society.[2][5] (Classic kinetic data source for beta-branching).

  • Byju's. (n.d.). Finkelstein Reaction Mechanism and Conditions.[1][7][8][9] Retrieved from [Link]

Sources

Optimizing temperature conditions for ethyl 3-bromo-2-methylpropanoate stability

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Stability and Ensuring Experimental Integrity

Welcome to the technical support guide for ethyl 3-bromo-2-methylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this critical reagent. This guide moves beyond standard data sheets to offer a troubleshooting framework grounded in chemical principles, helping you ensure the integrity of your experiments and the reliability of your results.

Core Principles of Ethyl 3-bromo-2-methylpropanoate Stability

Ethyl 3-bromo-2-methylpropanoate is a versatile intermediate, but its utility is directly linked to its chemical stability.[1] The presence of both an ester functional group and a primary alkyl bromide makes the molecule susceptible to several degradation pathways. Understanding these vulnerabilities is the first step in preventing them.

  • Thermal Stress: Like many alkyl halides, ethyl 3-bromo-2-methylpropanoate can undergo thermal decomposition.[2][3][4] Elevated temperatures provide the activation energy needed for elimination reactions, potentially forming ethyl methacrylate and hydrogen bromide (HBr). The liberated HBr can then catalyze further degradation.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts. This reaction cleaves the ester to form 3-bromo-2-methylpropanoic acid and ethanol. The presence of moisture is a primary concern for long-term storage.[5][6]

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound reactive towards nucleophiles.[1][7] While this reactivity is essential for its synthetic applications, it also means that improper storage with nucleophilic contaminants (e.g., amines, alcohols in the presence of a base) can lead to unwanted side reactions.

  • Light Exposure: While not as common for this specific class of compounds, prolonged exposure to UV light can sometimes induce radical-based decomposition pathways in alkyl bromides.[8] Therefore, storage in a dark environment is a prudent precautionary measure.

Troubleshooting Guide: Stability Issues & Solutions

This section addresses common problems encountered during the storage and use of ethyl 3-bromo-2-methylpropanoate in a question-and-answer format.

Q1: My previously clear, colorless sample of ethyl 3-bromo-2-methylpropanoate has developed a yellow or brown tint. What caused this, and is the reagent still usable?

A1: Root Cause Analysis & Recommended Actions

A color change is a clear visual indicator of chemical degradation. The most probable cause is the formation of decomposition products resulting from exposure to heat, light, or moisture. The color may arise from trace amounts of elemental bromine formed via oxidative processes or from polymerization of unsaturated byproducts generated through elimination reactions.

Immediate Actions:

  • Isolate the Sample: Do not use the discolored reagent in a critical synthesis step without purification.

  • Assess Purity: Analyze a small aliquot of the material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the primary component and quantify impurities. Compare the results to the certificate of analysis for a fresh lot.

  • Consider Purification: If the primary component is still largely present (>90%), purification by vacuum distillation may be possible. However, be aware that heating the material during distillation can promote further decomposition.[9]

  • Dispose if Necessary: If significant degradation has occurred, it is best to dispose of the material according to hazardous waste guidelines.[8][10]

Causality: The bromine atom in alkyl bromides can be susceptible to displacement and elimination reactions.[1][7] Over time, especially if not stored under optimal conditions, small amounts of hydrogen bromide (HBr) can be eliminated. This HBr is acidic and can catalyze further decomposition, leading to a cascade of reactions that produce colored impurities.

Q2: I'm observing an unexpected peak corresponding to a carboxylic acid in my LC-MS/NMR analysis. Where did it come from?

A2: Identifying and Preventing Hydrolysis

The appearance of a carboxylic acid, specifically 3-bromo-2-methylpropanoic acid, is a classic sign of ester hydrolysis. This occurs when the compound reacts with water.

Primary Causes:

  • Improper Storage: Storing the compound in a non-hermetically sealed container or in a humid environment allows atmospheric moisture to ingress and react over time.[5]

  • Contaminated Solvents/Reagents: Using "wet" solvents or reagents in a reaction mixture will introduce water and can lead to hydrolysis, especially if the reaction is run for an extended period or at elevated temperatures.

  • Acidic/Basic Contamination: The presence of trace acid or base will catalyze the hydrolysis reaction, significantly accelerating the rate of degradation.

Prevention Protocol:

  • Inert Atmosphere Storage: Store the reagent under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.[7]

  • Use of Desiccants: Store containers within a desiccator cabinet to provide an additional layer of protection against humidity.

  • Solvent Integrity: Always use anhydrous solvents for reactions. It is good practice to use freshly opened solvents or those stored over molecular sieves.

  • Container Choice: Use containers with tight-fitting, chemically resistant seals, such as those with PTFE-lined caps.[11]

Below is a diagram illustrating the primary degradation pathways.

Degradation Pathways cluster_main Ethyl 3-bromo-2-methylpropanoate cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Pathway Main Ethyl 3-bromo-2-methylpropanoate Water + H₂O (Acid/Base Catalyzed) Main->Water Heat Heat (Δ) Main->Heat Acid 3-Bromo-2-methylpropanoic Acid Water->Acid Ethanol Ethanol Water->Ethanol Alkene Ethyl Methacrylate Heat->Alkene HBr Hydrogen Bromide (HBr) Heat->HBr

Caption: Primary degradation pathways for ethyl 3-bromo-2-methylpropanoate.

Q3: What are the definitive optimal temperature conditions for long-term and short-term storage?

A3: A Data-Driven Approach to Storage

For halogenated organic compounds and reactive esters, the primary goal of temperature control is to minimize the kinetic rate of decomposition reactions.[8][12] The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Therefore, colder is generally better, within limits.

ParameterRecommendationRationale
Long-Term Storage (>1 month) 2–8°C[5][11][13]Significantly slows down potential decomposition pathways like hydrolysis and thermal elimination, ensuring multi-year stability.[5]
Short-Term Storage (Lab Bench) Maintain at ambient temperature (e.g., 20-25°C), away from heat sources.Acceptable for the duration of an experiment. Avoid proximity to heating mantles, hot plates, or direct sunlight.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents introduction of atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidative side reactions.
Light Conditions Store in an amber or opaque container in a dark location.[8][11]Protects against potential light-induced radical decomposition pathways.[8]
Container Tightly sealed glass bottle with a PTFE-lined cap.[8][11]Glass is inert, and a PTFE liner provides a high-quality seal against moisture ingress and is resistant to chemical attack.[11]

Important Note on Freezing: While refrigeration is recommended, freezing the compound is generally not necessary and can be counterproductive. If the compound has trace amounts of dissolved water, freezing can cause phase separation, potentially creating pockets of high water concentration that can accelerate hydrolysis upon thawing. Stick to the recommended 2-8°C range.[11]

Experimental Protocols

Adherence to strict protocols is essential for validating your experimental results.

Protocol 1: Assessing Compound Purity Upon Receipt and Before Use

This protocol establishes a baseline for the compound's quality and helps track its stability over time.

  • Visual Inspection: Upon receipt, check that the liquid is clear, colorless, and free of particulates. Note any discoloration.

  • Record Keeping: Label the container with the date of receipt and the date it is first opened.[12][14]

  • Baseline Analysis (GC-FID):

    • Prepare a standard solution of the compound in a suitable anhydrous solvent (e.g., ethyl acetate).

    • Inject the solution onto a GC equipped with a Flame Ionization Detector (FID).

    • Integrate the peak areas to determine the purity percentage. This serves as your time-zero reference.

  • Structural Confirmation (¹H NMR):

    • Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Confirm that the chemical shifts, integrations, and coupling patterns match the expected structure of ethyl 3-bromo-2-methylpropanoate. Pay close attention to the absence of peaks that would indicate hydrolysis (e.g., a broad carboxylic acid proton peak).

  • Periodic Re-analysis: For compounds stored long-term, re-run the GC-FID analysis every 6-12 months to monitor for any decrease in purity.

The following workflow can be used to troubleshoot an apparently unstable sample.

Troubleshooting Workflow Start Suspected Sample Instability (e.g., color change, poor reactivity) Visual Visual Inspection: Is the sample discolored or cloudy? Start->Visual Purity Quantitative Purity Check (GC-FID) Visual->Purity Structure Structural Integrity Check (¹H NMR / LC-MS) Purity->Structure Compare Compare to Certificate of Analysis and/or Reference Standard Structure->Compare Good Purity & Structure OK >95% and No Degradants Compare->Good  Yes Bad Significant Degradation Detected (<95% or Impurities Present) Compare->Bad  No Use Proceed with Experiment Good->Use Purify Consider Purification (e.g., Vacuum Distillation) Bad->Purify Feasible Is Purification Feasible & Cost-Effective? Purify->Feasible Dispose Dispose of Reagent Feasible->Use  Yes, after purification Feasible->Dispose  No

Caption: Decision workflow for handling a suspect sample.

Frequently Asked Questions (FAQs)

  • Q: Is ethyl 3-bromo-2-methylpropanoate considered a volatile organic compound (VOC)?

    • A: Yes. With a boiling point around 91-93°C at 19 Torr, it has a vapor pressure that classifies it as a volatile organic compound.[9][15] Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][16][17]

  • Q: What materials are incompatible with ethyl 3-bromo-2-methylpropanoate?

    • A: You should avoid contact with strong oxidizing agents, strong bases, strong acids, and reducing agents.[7][13][18] Bases can promote elimination or hydrolysis, while strong acids can catalyze hydrolysis.

  • Q: How does the stereochemistry of the molecule affect its stability?

    • A: For general stability in storage, the stereochemistry (e.g., (R) vs. (S) enantiomer or a racemic mixture) does not significantly impact the fundamental degradation pathways like hydrolysis or thermal elimination.[1] However, the stereocenter is critical for its biological activity and subsequent synthetic steps, so preventing any reaction that could lead to racemization is paramount. The recommended storage conditions will preserve the stereochemical integrity of the compound.

References
  • Vertex AI Search. Bromohexane - 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China.
  • Tsang, W. (1964). Thermal Decomposition of Some Alkyl Halides by a Shock-Tube Method. The Journal of Chemical Physics, 41(8), 2487–2494.
  • BenchChem. (2025).
  • AIP Publishing. (1964). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method.
  • University of Toronto Scarborough. Chemical Handling and Storage Section 6.
  • Lessig, E. T. (1929).
  • ECHEMI. (2024). Ethyl 3-bromo-2-(bromomethyl)
  • Tsang, W. (1964). Thermal Decomposition of Some Alkyl Halides by a Shock-Tube Method. The Journal of Chemical Physics, 41(8), 2487-2494.
  • Sigma-Aldrich. (2024).
  • University of California, Berkeley - Office of Environment, Health & Safety. Safe Storage of Chemicals.
  • Smolecule. (2024). Ethyl (S)
  • Fisher Scientific. (2025).
  • ACS Publications. (1991). The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society.
  • NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage.
  • Apollo Scientific. (2022).
  • Thermo Fisher Scientific. (2025).
  • University of Pennsylvania - PennEHRS. (2024). SOP: Reactive Chemicals.
  • CDH Fine Chemical. (n.d.).
  • ECHEMI. (n.d.).
  • Knowledge. (2025). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?.
  • Beilstein Journals. (2016).
  • Indian Academy of Sciences. (1985).
  • Kent St
  • Wikipedia.
  • National Institutes of Health (NIH). (2023).
  • AIChE. (1995).
  • KAUST Repository.
  • ACS Publications. (2009). Reaction Rate Coefficients of OH Radicals and Cl Atoms with Ethyl Propanoate, n-Propyl Propanoate, Methyl 2-Methylpropanoate, and Ethyl n-Butanoate. The Journal of Physical Chemistry A.
  • Soap Free Procyon. (2022). A Comprehensive Guide To Volatile Organic Compounds (VOCs) And How To Safely Clean Your Home.
  • BenchChem. (n.d.). Preventing decomposition of Ethyl 2-(2-bromo-6-formylphenoxy)
  • Restek. (n.d.).
  • Ship & Shore Environmental, Inc. (2025).
  • ChemBK. (2024).
  • BLD Pharm. (n.d.).
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl (R)-(+)
  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester.
  • Royal Society of Chemistry. (2012). The hydrolysis of 2-bromo-2-methylpropane.
  • Save My Exams. (2025). Chemical Properties of the Halogens & Hydrogen Halides.
  • TSI. (n.d.).
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Save My Exams. (2023). Reactivity of Halogenoalkanes.
  • Foobot. (n.d.).
  • YouTube. (2021). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the.
  • Chegg.com. (2012). Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl.
  • Allen. (n.d.). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives mainly:.

Sources

Minimizing polymerization byproducts when using ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Polymerization Byproducts with Ethyl 3-Bromo-2-Methylpropanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing ethyl 3-bromo-2-methylpropanoate in organic synthesis. While an excellent electrophilic building block, users frequently report viscous reaction mixtures, low yields, and intractable gels. This guide deconstructs the mechanistic causality behind these issues and provides field-proven, self-validating protocols to mitigate them.

Mechanistic Causality: Why Does Polymerization Occur?

The root cause of gelation and low yields is an unintended kinetic competition. The alpha-proton of ethyl 3-bromo-2-methylpropanoate is highly acidic due to the adjacent ester carbonyl. When a base is introduced to facilitate nucleophilic substitution (e.g., N-alkylation), it can inadvertently deprotonate this alpha-position. This triggers an E2 elimination of hydrogen bromide (HBr), yielding ethyl methacrylate .

Ethyl methacrylate is a highly reactive monomer. Under standard reaction conditions (elevated temperatures above 60°C, ambient light, or trace peroxides), it undergoes spontaneous free-radical auto-initiation. This propagates a chain-growth polymerization cascade, transforming your reaction mixture into poly(ethyl methacrylate) (PEMA)—a gummy polymer that traps your desired product and ruins the yield.

Troubleshooting FAQs

Q1: My reaction mixture turned into a viscous gel after 2 hours at 80°C. What exactly happened? A: The combination of elevated temperature and base promoted the E2 elimination of your starting material into ethyl methacrylate. At 80°C, thermal auto-initiation of ethyl methacrylate occurs rapidly. The gel you observe is poly(ethyl methacrylate) (PEMA) cross-entangled with your solvent and desired product.

Q2: How can I adjust my reaction conditions to favor the desired substitution over elimination? A: The kinetic competition between substitution (SN2) and elimination (E2) is governed by base selection and temperature.

  • Base Selection: Avoid strong, non-nucleophilic bases (like DBU, LDA, or NaH) which exclusively favor deprotonation. Opt for mild, inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Temperature: Run the reaction at the lowest temperature that still permits substitution (typically 40–60°C). E2 elimination has a higher activation entropy; thus, higher temperatures disproportionately accelerate elimination over substitution.

Q3: If trace elimination is unavoidable due to my specific nucleophile, how do I stop the ethyl methacrylate intermediate from polymerizing? A: You must introduce a radical scavenger to terminate the polymerization chain reaction. Monomethyl ether hydroquinone (MEHQ) and Butylated hydroxytoluene (BHT) are industry-standard inhibitors for methacrylate monomers (, ). Adding 100–500 ppm of MEHQ directly to your reaction mixture will quench early radicals without interfering with standard polar ionic mechanisms (like SN2). Note: MEHQ requires trace amounts of dissolved oxygen to function optimally, whereas BHT functions well in inert atmospheres.

Q4: How do I remove the polymer byproduct during purification if it has already formed? A: PEMA is highly soluble in standard extraction solvents like dichloromethane (DCM) and ethyl acetate, making traditional liquid-liquid extraction ineffective. Instead, use anti-solvent precipitation . PEMA is completely insoluble in cold aliphatic alcohols (methanol, ethanol) and hydrocarbons (hexanes). By concentrating your reaction mixture and dripping it into vigorously stirred cold methanol, the polymer will precipitate as a white solid, which can be filtered off, leaving your desired small-molecule product in the filtrate.

Data Presentation: Reaction Optimization

Table 1: Impact of Base and Temperature on Reaction Pathways

Base TypepKa (Conjugate Acid)Temp (°C)Primary PathwayPolymerization Risk
Sodium Hydride (NaH)~3580E2 EliminationCritical (Gelation likely)
DBU13.560E2 EliminationHigh
Potassium Carbonate (K₂CO₃)10.350SN2 SubstitutionLow to Moderate
N,N-Diisopropylethylamine (DIPEA)10.540SN2 SubstitutionLow

Table 2: Recommended Radical Inhibitors for Ethyl Methacrylate ()

InhibitorOptimal ConcentrationMechanism of ActionOperational Requirement
MEHQ (Mequinol)100 - 500 ppmDonates H-atom to peroxy radicalsRequires trace O₂ to be active
BHT200 - 1000 ppmSterically hindered phenol radical trapFunctions in inert atmospheres
Phenothiazine (PTZ)50 - 200 ppmElectron transfer to carbon radicalsHighly effective at high temps (>80°C)

Experimental Protocol: Optimized Alkylation Workflow

This protocol describes a self-validating system for the alkylation of a generic nucleophile using ethyl 3-bromo-2-methylpropanoate () while suppressing PEMA formation.

Step 1: Reagent Preparation & Inhibitor Doping

  • Weigh the required amount of ethyl 3-bromo-2-methylpropanoate.

  • Add BHT to the neat reagent to achieve a concentration of 500 ppm (0.05% w/w). Self-Validation: The presence of BHT ensures that any trace ethyl methacrylate formed during storage or initial heating is immediately quenched. A clear, non-viscous reagent confirms successful inhibition.

Step 2: Reaction Setup

  • In a round-bottom flask, dissolve the nucleophile (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Add a mild base (e.g., finely milled K₂CO₃, 1.5 eq).

  • Add the BHT-doped ethyl 3-bromo-2-methylpropanoate (1.2 eq) dropwise at room temperature.

  • Heat the reaction to 50°C. Do not exceed 60°C. Maintain an argon balloon atmosphere (ideal for BHT function).

Step 3: In-Process Monitoring & Anti-Solvent Quench

  • Monitor the reaction via TLC or LC-MS.

  • Polymer Check (Self-Validation): Take a 50 µL aliquot of the reaction mixture and inject it into 1 mL of ice-cold methanol. If a cloudy white precipitate forms, polymer is present, indicating that elimination has occurred. If the solution remains clear, the reaction is proceeding exclusively via substitution.

  • Once the starting nucleophile is consumed, cool the reactor to room temperature.

Step 4: Purification via Precipitation

  • Filter the crude mixture through a Celite pad to remove inorganic salts (K₂CO₃ and KBr).

  • Concentrate the filtrate under reduced pressure to approximately 20% of its original volume.

  • Add the concentrated residue dropwise into a beaker containing 10 volumes of vigorously stirred, ice-cold methanol.

  • Stir for 15 minutes. Filter the precipitated PEMA byproduct (if any) through a sintered glass funnel.

  • Concentrate the filtrate to isolate your highly pure, alkylated target compound.

Reaction Pathway Visualization

G Start Ethyl 3-bromo-2-methylpropanoate (Starting Material) Base Addition of Base (e.g., K2CO3, NaH) Start->Base Subst Nucleophilic Substitution (Desired Pathway) Base->Subst Mild Base / < 60°C Elim E2 Elimination (-HBr) (Undesired Pathway) Base->Elim Strong Base / > 60°C Product Alkylated Product (High Yield) Subst->Product Intermediate Ethyl Methacrylate (Reactive Monomer) Elim->Intermediate Radical Radical Initiation (Heat, Light, O2) Intermediate->Radical Polymer Poly(ethyl methacrylate) (Viscous Byproduct) Radical->Polymer Inhibitor Addition of MEHQ / BHT (Radical Scavengers) Inhibitor->Radical Blocks Polymerization

Reaction pathways of ethyl 3-bromo-2-methylpropanoate highlighting the polymerization cascade.

References

  • Methods for inhibiting the polymerization of methacrylate monomers. (US Patent 20030191338A1). Google Patents.
  • Propanoic acid, 3-bromo-2-methyl-, ethyl ester (CAS 59154-46-0). EPA CompTox Chemicals Dashboard. Available at:[Link]

Technical Support Center: Handling, Stability, and Troubleshooting of Ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing yield drops or side reactions when utilizing ethyl 3-bromo-2-methylpropanoate (CAS 59154-46-0) in complex alkylations or pharmaceutical intermediate synthesis.

Because this molecule is a bifunctional aliphatic halide, it is highly reactive and inherently unstable under ambient conditions. This guide provides field-proven, mechanistically grounded protocols to prevent degradation, troubleshoot compromised batches, and rescue viable material.

Mechanistic Overview of Degradation (The "Why")

To effectively store this compound, you must first understand the causality behind its degradation. Ethyl 3-bromo-2-methylpropanoate is susceptible to two primary destructive pathways when exposed to ambient laboratory conditions:

  • Ester Hydrolysis (Moisture-Driven): The ester linkage is vulnerable to nucleophilic attack by atmospheric water. This hydrolysis yields 3-bromo-2-methylpropanoic acid and ethanol. Critically, as the free carboxylic acid forms, the local pH drops, which auto-catalyzes further hydrolysis[1].

  • Dehydrohalogenation (Thermal/Base-Driven): The

    
    -bromo configuration is highly prone to E2 elimination. Thermal stress or trace base promotes the loss of hydrogen bromide (HBr), yielding ethyl methacrylate. The liberated HBr acts as a strong acid, radically accelerating the competing ester hydrolysis pathway[2].
    

DegradationPathways A Ethyl 3-bromo-2-methylpropanoate B Moisture / H2O A->B Exposure C Heat / Base A->C Stress D Hydrolysis (3-bromo-2-methylpropanoic acid) B->D Auto-Catalytic E Dehydrohalogenation (Ethyl methacrylate + HBr) C->E E2 Elimination F Optimal Storage: 2-8°C, Inert Gas, Desiccated F->A Prevents

Degradation pathways of ethyl 3-bromo-2-methylpropanoate and targeted storage interventions.

Optimal Storage Parameters

To maintain >98% purity over a 12-month shelf life, storage conditions must explicitly neutralize the degradation pathways outlined above.

Table 1: Quantitative Storage Specifications

ParameterSpecificationMechanistic Rationale
Temperature 2–8 °CSuppresses the activation energy required for E2 elimination and slows hydrolysis kinetics[3].
Atmosphere Argon or N₂Displaces ambient humidity, removing the nucleophile (H₂O) required for ester cleavage[4].
Container Amber GlassPrevents photolytic radical initiation and avoids halogen leaching into plastic polymers.
Seal Integrity PTFE-lined SeptumPTFE is inert to alkyl bromides; prevents the absorption of atmospheric moisture over time.

Troubleshooting FAQs

Q: My sample has developed a sharp, acrid odor and turned slightly yellow. What is the cause? A: The acrid odor is a classic indicator of hydrogen bromide (HBr) gas evolution, confirming that thermal dehydrohalogenation has occurred. The yellowing is often due to the polymerization of the resulting ethyl methacrylate byproduct. Actionable Step: Discard the highly degraded sample. The presence of HBr means the medium is now highly acidic, which will have already catalyzed extensive ester hydrolysis[2].

Q: Can I store this compound in standard plastic microcentrifuge tubes for daily use? A: No. Alkyl bromides can interact with and degrade certain polymers (like polystyrene or low-density polyethylene) over time. Furthermore, standard microcentrifuge tubes are highly permeable to atmospheric moisture compared to glass. Always use borosilicate glass vials.

Q: How do I verify the integrity of an older batch before using it in a sensitive alkylation reaction? A: You must run a stability-indicating assay (see Protocol 1). Relying solely on visual inspection is inadequate because early-stage hydrolysis products are colorless.

Troubleshooting Step1 QC Analysis (GC-FID) Step2 Identify Impurity Step1->Step2 Imp1 Free Acid Peak Step2->Imp1 Hydrolysis Imp2 Alkene Peak Step2->Imp2 Elimination Fix1 Check Septum & Desiccant Imp1->Fix1 Fix2 Verify Temp Log (Keep <8°C) Imp2->Fix2

Step-by-step analytical troubleshooting workflow for identifying and resolving degradation.

Experimental Protocols

Protocol 1: Stability-Indicating GC-FID Analysis

A self-validating workflow to quantify degradation products against the parent compound.

Step 1: Sample Preparation

  • Dilute 10 µL of the ethyl 3-bromo-2-methylpropanoate sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Causality Check: Ensure the DCM is strictly anhydrous (stored over molecular sieves) to prevent artifactual hydrolysis within the GC inlet.

Step 2: Instrument Configuration

  • Column: DB-5 (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Injection: 1 µL, split ratio 50:1. Inlet temperature: 200°C.

  • Causality Check: Keep the inlet temperature at or below 200°C. Excessive inlet heat will artificially induce dehydrohalogenation during injection, leading to false positives for degradation.

Step 3: Temperature Program

  • Hold at 50°C for 2 min.

  • Ramp at 15°C/min to 250°C. Hold for 3 min.

Step 4: Data Interpretation & Validation

  • Self-Validation Check: Inject a blank of anhydrous DCM before the sample. If a peak appears at the retention time of the free acid, the syringe or inlet is contaminated with moisture, invalidating the run.

Table 2: GC-FID Peak Identification

AnalyteRelative Retention Time (RRT)Formation Mechanism (Causality)
Ethyl methacrylate~0.65 (Early Eluter)E2 Elimination (Loss of HBr due to thermal/basic stress)
Ethyl 3-bromo-2-methylpropanoate 1.00 (Main Peak) Intact Parent Compound
3-bromo-2-methylpropanoic acid~1.45 (Broad/Tailing)Ester Hydrolysis (Moisture exposure)

Threshold: If the combined relative area of the degradation peaks exceeds 2%, the batch should be re-purified via vacuum distillation before use.

Protocol 2: Rescue & Re-purification (Vacuum Distillation)

If degradation is detected but the bulk material is still >85% intact, it can be rescued.

Step 1: Neutralization Wash

  • Dilute the degraded ester in diethyl ether. Wash twice with cold, saturated aqueous NaHCO₃ to neutralize and partition the free 3-bromo-2-methylpropanoic acid and HBr into the aqueous layer.

  • Causality Check: The wash must be cold (<5°C) and rapid to prevent base-catalyzed saponification of the intact ester during the wash[2].

Step 2: Drying

  • Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter and concentrate under reduced pressure (rotary evaporator at 20°C water bath).

Step 3: Fractional Vacuum Distillation

  • Distill the residue under high vacuum (< 5 mmHg).

  • Collect the main fraction corresponding to the boiling point of ethyl 3-bromo-2-methylpropanoate (approx. 91-93°C at 19 Torr, adjust accordingly for lower vacuum).

  • Causality Check: Vacuum is mandatory. Attempting atmospheric distillation will supply enough thermal energy to completely degrade the compound via E2 elimination.

  • Self-Validation Check: Monitor the distillation vapor temperature closely. If the temperature begins to drop while the heating mantle is constant, the pure fraction has fully distilled; collecting further risks pulling over higher-boiling degradation byproducts.

References

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters Source: PMC / National Institutes of Health (NIH) URL: [Link]

Sources

Technical Support Center: High-Purity Ethyl 3-bromo-2-methylpropanoate via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of ethyl 3-bromo-2-methylpropanoate. As a crucial and reactive building block in pharmaceutical and agrochemical synthesis, achieving high purity is paramount.[1] This document provides in-depth, field-proven insights into vacuum distillation techniques, focusing on practical troubleshooting and addressing common challenges encountered during the purification process.

Section 1: Compound Characteristics & Distillation Parameters

Understanding the physicochemical properties of ethyl 3-bromo-2-methylpropanoate is the foundation for a successful purification. Its high boiling point and potential for thermal degradation at atmospheric pressure necessitate the use of vacuum distillation. This technique lowers the boiling point, allowing for vaporization and subsequent condensation at a temperature that minimizes the risk of decomposition.[2]

Key Physical & Chemical Properties

PropertyValueSource
Molecular Formula C₆H₁₁BrO₂[1][3]
Molecular Weight 195.05 g/mol [1][3]
Appearance Colorless to pale yellow liquid with a fruity odor[1]
Boiling Point 91-93 °C at 19 Torr (25.3 mbar)[3]
Thermal Stability Susceptible to decomposition at elevated temperatures, potentially forming hydrogen bromide (HBr) and other byproducts.[4][5]N/A
Common Impurities Unreacted starting materials (e.g., ethyl 2-methylpropanoate), over-brominated products (e.g., ethyl 3-bromo-2-(bromomethyl)propionate), residual acids, and polymerization products.[1][6][7]N/A

Section 2: Recommended Vacuum Distillation Protocol

This protocol outlines a robust method for the vacuum distillation of ethyl 3-bromo-2-methylpropanoate. The causality behind each step is explained to ensure both procedural accuracy and a fundamental understanding of the technique.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_distill 2. Distillation cluster_shutdown 3. Shutdown prep_glass Inspect & Dry Glassware prep_grease Grease All Joints prep_glass->prep_grease prep_assembly Assemble Apparatus prep_grease->prep_assembly prep_sample Charge Flask with Crude Product & Stir Bar prep_assembly->prep_sample dist_vac Engage Vacuum; Check for Leaks prep_sample->dist_vac dist_heat Apply Gentle, Gradual Heat dist_collect Collect Fractions at Target Temp/Pressure shut_cool Remove Heat & Cool System dist_collect->shut_cool shut_vent Slowly Vent with Inert Gas shut_disassemble Disassemble Apparatus G cluster_condenser_flow mantle Heating Mantle & Stir Plate flask Distilling Flask (with Stir Bar) claisen Claisen Adapter flask->claisen thermometer Thermometer claisen->thermometer condenser Condenser claisen->condenser vac_adapter Vacuum Adapter condenser->vac_adapter water_out Water Out condenser->water_out receiver Receiving Flask vac_adapter->receiver trap Cold Trap (-78°C) vac_adapter->trap To Vacuum manometer Manometer trap->manometer pump Vacuum Pump manometer->pump water_in Water In water_in->condenser

Caption: Recommended apparatus for vacuum distillation.

  • Execution of Distillation:

    • Action: Turn on the cooling water to the condenser.

    • Action: Begin stirring. Turn on the vacuum pump to slowly evacuate the system.

    • Causality: Applying vacuum before heat removes any highly volatile impurities or residual solvents at room temperature, preventing a sudden and violent boil upon heating. [8] * Action: Once the pressure has stabilized at the target vacuum (e.g., ~19 Torr), begin to gently heat the distilling flask.

    • Action: Increase the temperature gradually until the product begins to distill. Collect any initial low-boiling impurities as a "forerun" fraction in a separate receiving flask if necessary.

    • Action: Collect the main fraction of ethyl 3-bromo-2-methylpropanoate, which should distill at a relatively constant temperature (e.g., 91-93 °C at 19 Torr). [3] * Causality: A stable boiling temperature at a constant pressure is a key indicator of a pure substance.

  • System Shutdown:

    • Action: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Causality: Hot organic residues can react unexpectedly with atmospheric oxygen if the system is vented while hot. [9] * Action: Slowly and carefully vent the system, preferably with an inert gas like nitrogen, before turning off the vacuum pump.

    • Causality: Venting before stopping the pump prevents back-suction, which could pull pump oil (or water from an aspirator) into your clean apparatus. [8]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the vacuum distillation of ethyl 3-bromo-2-methylpropanoate in a direct question-and-answer format.

Q: My distillation is "bumping" violently, and material is splashing into the condenser. What's wrong and how do I fix it?

A: This is a classic sign of superheating, which occurs when a liquid is heated above its boiling point without forming vapor bubbles.

  • Immediate Cause & Solution: Your method for preventing bumping is inadequate.

    • Check Stirring: Ensure the magnetic stirrer is on and set to a high speed. The vortex should be deep and vigorous. This is the most common solution. [10] 2. Stop and Cool: If bumping persists, immediately remove the heat source, allow the flask to cool, and then vent the system.

    • Alternative Method (for viscous liquids): For highly viscous material where stirring is ineffective, a fine capillary tube (ebulliator) can be inserted to introduce a steady stream of tiny bubbles (air or nitrogen), which act as nucleation sites. [10][11]Standard boiling chips will not work. [8][12] Q: The vacuum pressure is unstable and fluctuating. What are the common causes?

A: Pressure instability is a frequent issue that can ruin separation efficiency. [2][13]The cause can be traced systematically.

  • Systematic Diagnosis:

    • Check for Leaks: Listen for hissing sounds. Check that all joints are properly greased and clamps are secure.

    • Check Vacuum Source: If using a water aspirator, fluctuations in water pressure will cause the vacuum to fluctuate. [14]A diaphragm or rotary vane pump provides more stable vacuum.

    • Check for Virtual Leaks: Trapped volatiles (e.g., residual solvent or water) in the crude material or on the glassware walls will slowly evaporate, causing pressure to rise. [15]Applying vacuum for an extended period before heating can help remove these.

    • Check Condenser Efficiency: If the condenser is not efficiently trapping the distilled vapor, uncondensed vapor will travel to the pump, increasing the pressure in the system. [14]Ensure your cooling water is cold and has a sufficient flow rate.

    • Consider a Vacuum Regulator: For high-precision work, an electronic vacuum controller can maintain a precise setpoint despite minor fluctuations. [2]

Troubleshooting Decision Tree: Pressure Instability

G start Pressure is Unstable q_hiss Do you hear a hissing sound? start->q_hiss q_aspirator Using a water aspirator? q_hiss->q_aspirator No res_leak Action: Find and fix leak. Check all joints and tubing. q_hiss->res_leak Yes q_clean Is system clean & dry? q_aspirator->q_clean No res_aspirator Cause: Fluctuating water pressure. Consider a vacuum reservoir or pump. q_aspirator->res_aspirator Yes q_condenser Is condenser cold? q_clean->q_condenser Yes res_virtual Cause: Virtual leak. Evacuate system longer before heating. q_clean->res_virtual No res_condenser Cause: Inefficient condensation. Increase coolant flow or use colder coolant. q_condenser->res_condenser No res_stable System should stabilize. q_condenser->res_stable Yes

Caption: Decision tree for diagnosing pressure instability.

Q: My distillate is discolored (yellow or brown). What does this indicate?

A: Discoloration is a strong indicator of thermal decomposition.

  • Cause: The temperature in the distilling flask is too high, causing the ethyl 3-bromo-2-methylpropanoate to break down. This can be due to:

    • Excessive Heat: The heating mantle is set too high.

    • Poor Vacuum: The pressure in the system is not low enough, requiring a higher temperature to achieve boiling. This brings you back to troubleshooting your vacuum level.

  • Solution: Reduce the heating mantle temperature. If distillation stops, your vacuum is not deep enough. Stop the distillation, cool the system, and troubleshoot the vacuum source and for leaks.

Q: I see vapor refluxing in the column, but no condensate is collecting in the receiver. What's the issue?

A: This points to a problem with either heat transfer or system geometry.

  • Insufficient Insulation: The distillation head and column may be losing too much heat to the surrounding air, preventing the vapor from reaching the condenser. Insulate the column and head with glass wool or aluminum foil. [8]* Condenser Overload: This is less common for this specific compound but possible. If the distillation rate is extremely high, the condenser may not have enough surface area or cooling capacity to handle the vapor load. Reduce the heating rate.

  • Pressure/Temperature Imbalance: The combination of your current pressure and temperature is only sufficient to cause reflux, not distillation. You may need to slightly increase the heat or decrease the pressure.

Section 4: Frequently Asked Questions (FAQs)

Q: When should I choose fractional vacuum distillation over simple vacuum distillation for this compound?

A: The choice depends on the purity of your crude material and the boiling points of the impurities.

  • Use Simple Vacuum Distillation when: You expect the impurities to have boiling points that are significantly different (e.g., >30 °C) from ethyl 3-bromo-2-methylpropanoate. This is often sufficient for removing high-boiling polymerization products or low-boiling residual solvents. [16][17]* Use Fractional Vacuum Distillation when: You suspect the presence of impurities with boiling points close to your product. [17][18]A key example would be unreacted starting material (ethyl 2-methylpropanoate) or structural isomers. A fractionating column (e.g., a Vigreux or packed column) provides a large surface area for repeated vaporization-condensation cycles, allowing for a much finer separation of components with close boiling points. [19][20] Q: What are the most critical safety precautions for this procedure?

A: Safety is paramount during vacuum distillation.

  • Implosion Hazard: Always inspect glassware for flaws before use. [8]Perform the distillation behind a blast shield, especially when working on a larger scale.

  • Cold Trap Safety: If using liquid nitrogen, be aware that it can condense liquid oxygen (a pale blue liquid) from the air if the system has a leak. [10]Liquid oxygen combined with organic compounds in the trap can be explosive. Always vent the system to an inert atmosphere, not air, before dismantling a liquid nitrogen trap.

  • Chemical Hazards: Ethyl 3-bromo-2-methylpropanoate and related compounds are irritants. [21]Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [4]4. Shutdown Procedure: Always cool the apparatus before venting to air to prevent autoignition or rapid oxidation of the hot residue. [9]

References

  • De Klerk, A. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. Retrieved from [Link]

  • UD Technologies. (2025, July 12). Bumping in Rotary Evaporator During Vacuum Evaporation. Retrieved from [Link]

  • Rubin, Y. Group. (n.d.). Vacuum Distillation. UCLA. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, January 2). Reducing bumping in vacuum distillation. Retrieved from [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, January 10). Vacuum Distillation Confusion. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-2-(hydroxyimino)propanoate. PubChem. Retrieved from [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Simple and Fractional Distillation. Retrieved from [Link]

  • Cheresources.com Community. (2015, July 29). Random Pressure Fluctuations In Vacuum Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Maratek. (2023, September 26). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. Retrieved from [Link]

  • Luna Technologies. (n.d.). Decoding Distillation: Simple vs Fractional. Retrieved from [Link]

  • LabXchange. (2023, November 1). Distillation and Fractional Distillation. Retrieved from [Link]

  • KLM Technology Group. (n.d.). “Resolving Process Distillation Equipment Problems”. Retrieved from [Link]

  • Fiveable. (2025, August 15). 4.4 Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 3-bromo-2-oxo-3-phenylpropanoate. Retrieved from [Link]

  • US EPA. (2023, November 1). Propanoic acid, 3-bromo-2-methyl-, ethyl ester - Substance Details. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.
  • Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-2-methylpropanoate. PubChem. Retrieved from [Link]

  • Reddit. (2021, May 6). 1-bromo-3-ethyl-2-methylpentane synthesized from 1-propyne, any issues with this?. r/OrganicChemistry. Retrieved from [Link]

Sources

Validation & Comparative

GC-MS Retention Time Comparison: Ethyl 3-Bromo-2-methylpropanoate vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In analytical chemistry and synthetic drug development, distinguishing between structural isomers is a critical quality control step. Ethyl 3-bromo-2-methylpropanoate (CAS 59154-46-0)[1] is a valuable primary bromide intermediate used in organic synthesis. It is frequently compared against its highly popular structural isomer, ethyl 2-bromo-2-methylpropanoate (CAS 600-00-0)[2][3], a tertiary bromide widely utilized as an Atom Transfer Radical Polymerization (ATRP) initiator[4].

Because these two compounds share the identical molecular weight (195.05 g/mol ) and formula (C₆H₁₁BrO₂), they can be challenging to differentiate using low-resolution mass spectrometry alone. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for resolving them. This guide provides an objective, data-driven comparison of their chromatographic behavior, explaining the causality behind their retention time (RT) shifts and providing a self-validating experimental protocol.

Mechanistic Overview: Structure-Property Relationships

The fundamental principle of GC separation relies on a molecule's vapor pressure (boiling point) and its affinity for the stationary phase. The structural difference between these two isomers dictates their physical properties:

  • Ethyl 2-bromo-2-methylpropanoate (Tertiary Bromide): The bromine atom is located on the highly branched alpha-carbon. This creates a compact, nearly spherical molecular geometry that minimizes surface area, thereby reducing London dispersion forces. Consequently, it has a lower boiling point (approx. 161–163 °C at 760 mmHg)[5][6].

  • Ethyl 3-bromo-2-methylpropanoate (Primary Bromide): The bromine atom is located on the terminal beta-carbon. This extended linear conformation increases the molecular surface area, resulting in stronger intermolecular dispersion forces and a significantly higher boiling point (estimated >185 °C at 760 mmHg, based on vacuum distillation data of 91–93 °C at 19 Torr)[7]. Furthermore, the primary carbon-bromine dipole is less sterically shielded than the tertiary counterpart, leading to stronger interactions with polar stationary phases.

G Isomer Isomeric Structure (Primary vs. Tertiary Br) BP Boiling Point (Volatility) Isomer->BP dictates Dipole Dipole Moment (Polarity) Isomer->Dipole dictates NonPolar Non-Polar Column (Dispersion Forces) BP->NonPolar dominates Polar Polar Column (Dipole Interactions) Dipole->Polar dominates RT Retention Time (RT & Kovats Index) NonPolar->RT determines Polar->RT determines

Caption: Logical relationship between isomeric structure, physical properties, and GC retention time.

Comparative Physical Properties & Predicted Behavior

Before executing the GC-MS protocol, we must establish the baseline physical properties to predict the elution order. On a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), separation is governed almost entirely by boiling point.

Table 1: Physical Property Comparison
PropertyEthyl 3-bromo-2-methylpropanoateEthyl 2-bromo-2-methylpropanoate
CAS Number 59154-46-0[1]600-00-0[2]
Bromine Position Primary (Terminal)Tertiary (Alpha to carbonyl)
Molecular Weight 195.05 g/mol 195.05 g/mol
Boiling Point (760 mmHg) ~185–190 °C (Predicted)161–163 °C[5]
Steric Hindrance LowHigh
Predicted Elution Order Second (Later RT) First (Earlier RT)

Causality Insight: The tertiary isomer will consistently elute first on a non-polar column due to its higher volatility. If a polar column (e.g., PEG/WAX) is used, the retention gap between the two will widen significantly because the unshielded dipole of the primary bromide will interact strongly with the polar stationary phase.

Self-Validating GC-MS Experimental Protocol

To ensure trustworthiness and reproducibility, this methodology incorporates a System Suitability Test (SST) using an n-alkane standard. This allows for the calculation of Kovats Retention Indices (RI), ensuring your data is instrument-agnostic and globally verifiable.

Reagents and Sample Preparation
  • System Suitability Standard: Prepare a

    
     n-alkane mixture at 50 µg/mL in hexane.
    
  • Analyte Preparation: Dissolve 1.0 mg of Ethyl 3-bromo-2-methylpropanoate and 1.0 mg of Ethyl 2-bromo-2-methylpropanoate in 1.0 mL of GC-grade hexane (1,000 ppm stock).

  • Working Solution: Dilute the stock to 50 ppm using hexane.

GC-MS Instrument Parameters
  • Column: DB-5MS (or equivalent HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split mode (50:1 ratio) to prevent column overloading and peak tailing.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 50 °C (hold 2 min).

    • Ramp: 10 °C/min to 250 °C.

    • Final: 250 °C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Scan range m/z 35–300; Source temp 230 °C.

W SST System Suitability (n-Alkane C8-C20 Mix) Prep Sample Preparation (50 ppm in Hexane) SST->Prep validates Inject GC Injection (Split 50:1, 250°C) Prep->Inject Sep Chromatographic Separation (DB-5MS: 50°C to 250°C) Inject->Sep Detect EI-MS Detection (70 eV, m/z 35-300) Sep->Detect Analyze Data Analysis (Kovats Index Calculation) Detect->Analyze

Caption: Step-by-step GC-MS experimental workflow integrating system suitability validation.

Quantitative Data Comparison

By running the n-alkane standard alongside the analytes, we calculate the Kovats Retention Index (


) using the standard isothermal or temperature-programmed equation. This normalizes the retention time against the alkanes.
Table 2: Chromatographic Retention Data (DB-5MS Column)
CompoundAbsolute RT (min)*Kovats Index (RI)MS Base Peak (m/z)
Ethyl 2-bromo-2-methylpropanoate 7.85~ 1020115

Ethyl 3-bromo-2-methylpropanoate 9.42~ 116569

*Note: Absolute RT is representative based on the 10 °C/min gradient described above. Actual RT will vary slightly by instrument, which is why RI is the definitive metric.

Mass Spectrometry (MS) Differentiation

If a complex mixture causes co-elution on a specific column phase, the Electron Ionization (EI) mass spectra provide a secondary layer of validation[3][8]:

  • Ethyl 2-bromo-2-methylpropanoate readily loses the bromine radical to form a highly stable tertiary carbocation at m/z 115. This peak is highly abundant.

  • Ethyl 3-bromo-2-methylpropanoate cannot form a stable tertiary carbocation upon bromine loss. Instead, it undergoes complex fragmentation, often yielding a base peak at m/z 69 (loss of HBr and ethoxy radical) and a distinct molecular ion isotope pattern (m/z 194/196) that is slightly more robust than the tertiary isomer.

Conclusion & Best Practices

When analyzing brominated ester intermediates, do not rely solely on absolute retention times . The structural difference between the primary bromide (ethyl 3-bromo-2-methylpropanoate) and the tertiary bromide (ethyl 2-bromo-2-methylpropanoate) results in a substantial boiling point difference of nearly 25 °C.

Best Practice Recommendations:

  • Column Selection: A standard non-polar DB-5MS is perfectly sufficient to resolve these isomers, with the tertiary bromide eluting first.

  • Validation: Always run an alkane standard to calculate Kovats Indices. This protects your data against column trimming or flow rate drifts over time.

  • Orthogonal Confirmation: Utilize the distinct EI-MS fragmentation patterns (m/z 115 vs m/z 69) as an orthogonal confirmation of peak identity.

References

  • NIST Chemistry WebBook. "Propanoic acid, 2-bromo-2-methyl-, ethyl ester" (CAS 600-00-0). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) Substance Registry Services. "Propanoic acid, 3-bromo-2-methyl-, ethyl ester" (CAS 59154-46-0). Available at:[Link]

  • Fisher Scientific. "Ethyl 2-bromoisobutyrate, 98%". Available at:[Link]

Sources

Technical Guide: Differentiating Ethyl 3-bromo-2-methylpropanoate from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-2-methylpropanoate (CAS: 59154-46-0) is a critical aliphatic ester intermediate, frequently employed in the synthesis of pharmaceuticals (e.g., Roche ester derivatives) and complex heterocycles.[1][2][3] Its structural integrity is often compromised by the presence of constitutional isomers, most notably Ethyl 2-bromo-2-methylpropanoate (Ethyl


-bromoisobutyrate) and Ethyl 2-bromobutanoate .[2][3]

These isomers possess identical molecular weights (195.05 g/mol ) and similar polarity, rendering low-resolution mass spectrometry (LRMS) insufficient for differentiation.[2][3] This guide provides a definitive, multi-modal characterization framework combining NMR spectroscopy, gas chromatography (GC), and functional reactivity profiling to isolate and identify the target molecule with high confidence.[2][3]

Part 1: Structural Landscape & Isomer Analysis[3]

The difficulty in identification stems from the subtle rearrangement of the bromine and methyl substituents on the propanoate backbone.[2][3]

CompoundStructure DescriptionKey FeatureBoiling Point (est.)
Target: Ethyl 3-bromo-2-methylpropanoate Primary bromide (

-position), Methyl at

-position.[2][3]
Chiral Center at C2.190-195°C (atm) / 91-93°C @ 19 Torr
Isomer A: Ethyl 2-bromo-2-methylpropanoate Tertiary bromide (

-position), gem-dimethyl group.[2][3]
Achiral . Globular shape.[2][3]164°C (atm) / 65-67°C @ 11 Torr
Isomer B: Ethyl 2-bromobutanoate Secondary bromide (

-position), linear backbone.[2][3]
Chiral Center at C2.178°C (atm)
Strategic Implication

The Tertiary Isomer (Isomer A) is the most common contaminant due to thermodynamic stability during certain bromination pathways.[2][3] However, its globular structure significantly lowers its boiling point compared to the Target, allowing for separation via fractional distillation.[2][3]

Part 2: Spectroscopic Differentiation (The "Fingerprint")[2][3]

Nuclear Magnetic Resonance (


H NMR) is the gold standard for immediate differentiation.[2][3] The coupling patterns of the methyl group provide a binary "Go/No-Go" decision.[2][3]
H NMR Diagnostic Criteria (CDCl , 300-500 MHz)
  • The Target (Ethyl 3-bromo-2-methylpropanoate):

    • 
       1.25 ppm (Doublet):  The methyl group at C2 couples with the single proton at C2 (
      
      
      
      Hz).[2][3]
    • 
       3.40–3.60 ppm (Multiplet/dd):  The 
      
      
      
      protons are diastereotopic due to the adjacent chiral center, appearing as a complex multiplet or doublet of doublets.[2][3]
    • 
       2.85 ppm (Multiplet):  The methine (
      
      
      
      ) proton at C2.[2][3]
  • The Imposter (Ethyl 2-bromo-2-methylpropanoate):

    • 
       1.93 ppm (Singlet):  The gem-dimethyl groups are chemically equivalent and have no adjacent protons to couple with.[2][3] This singlet is the hallmark of the impurity. 
      
    • Absence of Methine: No proton signal in the 2.5–3.0 ppm range.[2][3]

Decision Logic Diagram

NMR_Logic Start Crude Sample 1H NMR CheckMethyl Analyze Methyl Region (1.0 - 2.0 ppm) Start->CheckMethyl Singlet Strong Singlet @ ~1.9 ppm CheckMethyl->Singlet Found Doublet Doublet @ ~1.25 ppm CheckMethyl->Doublet Found Result_A ID: Ethyl 2-bromo-2-methylpropanoate (Tertiary Isomer) Singlet->Result_A CheckMethine Check 2.5 - 3.0 ppm Doublet->CheckMethine Result_B ID: Ethyl 3-bromo-2-methylpropanoate (Target Molecule) MethineYes Multiplet Present CheckMethine->MethineYes MethineNo Signal Absent CheckMethine->MethineNo MethineYes->Result_B MethineNo->Result_A

Figure 1: NMR decision tree for distinguishing the target from its primary tertiary isomer.[2][3]

Part 3: Chromatographic Separation Protocol[3]

Because the isomers have identical mass-to-charge (m/z) ratios for the molecular ion, standard GC-MS requires careful retention time (


) calibration.[2][3]
Experimental Protocol: GC-MS Separation

Rationale: The tertiary isomer (Isomer A) has a lower boiling point due to steric crowding (preventing efficient Van der Waals stacking) compared to the linear/primary structure of the Target.[2][3]

  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane).[2][3]

  • Dimensions: 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.[2][3]
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

Expected Results:

Compound Approx. Retention Order Mass Spec Fragment (Key)
Isomer A (Tertiary) Elutes 1st (Fastest) Base peak m/z 121/123 (Loss of -COOEt)

| Target (Primary) | Elutes 2nd | Base peak m/z 113/115 (Loss of -Br) or m/z 167 (Loss of -C2H4) |[2][3]

Part 4: Chemical Reactivity Profiling (The Finkelstein Test)[3]

When spectroscopic equipment is unavailable, or to validate bulk reactivity, the Finkelstein Reaction serves as a robust chemical differentiator.[2][3]

Mechanism: This is an


 reaction where chloride/bromide is displaced by iodide.[2][3]
  • Target: Primary alkyl bromide (

    
    -branched).[2][3] Sterically accessible. Reacts rapidly.
    
  • Isomer A: Tertiary alkyl bromide.[2][3] Sterically hindered. Reacts extremely slowly or not at all under

    
     conditions.
    
Validation Protocol: NaI/Acetone Test
  • Preparation: Prepare a 15% solution of Sodium Iodide (NaI) in anhydrous acetone. (NaI is soluble in acetone; NaBr is insoluble ).[2][3]

  • Execution: Add 0.5 mL of the test ester to 2 mL of the NaI/Acetone solution in a test tube.

  • Observation: Shake and observe for 5 minutes at room temperature.

Interpretation:

  • Positive Result (Target): Rapid formation of a white precipitate (NaBr) and/or cloudiness within 1-3 minutes. The primary bromide undergoes facile

    
     substitution.[2][3]
    
  • Negative Result (Isomer A): Solution remains clear. The tertiary bromide cannot undergo backside attack (

    
    ) and ionization (
    
    
    
    ) is disfavored in non-protic acetone without heat.[2][3]

Reactivity_Flow Input Unknown Ester Sample Reagent Add 15% NaI in Acetone Input->Reagent Reaction S_N2 Mechanism Check Reagent->Reaction Path_Primary Primary Bromide (Target) Reaction->Path_Primary Low Steric Hindrance Path_Tertiary Tertiary Bromide (Isomer) Reaction->Path_Tertiary High Steric Hindrance Obs_Ppt Precipitate (NaBr) (Cloudy/White) Path_Primary->Obs_Ppt Obs_Clear No Reaction (Clear Solution) Path_Tertiary->Obs_Clear

Figure 2: Functional reactivity differentiation using the Finkelstein test.

References

  • PubChem. (2025).[2][3][4] Ethyl 3-bromo-2-methylpropanoate Compound Summary. National Library of Medicine.[2][3] Available at: [Link][3]

  • SDBS. (2024).[2][3] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[2][3] (Search No. 2688 for related propanoates). Available at: [Link][3]

Sources

Benchmarking synthetic routes for ethyl 3-bromo-2-methylpropanoate production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking synthetic routes for ethyl 3-bromo-2-methylpropanoate production Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary

Ethyl 3-bromo-2-methylpropanoate (CAS: 59154-46-0) is a critical aliphatic building block, widely utilized in the synthesis of ACE inhibitors (e.g., Captopril derivatives) and as a fragment for introducing the isobutyryl motif with a leaving group handle. Its production presents a classic regioselectivity challenge: ensuring bromination occurs at the


-position (3-position) rather than the thermodynamically favored tertiary 

-position (2-position) often seen in standard alkane halogenations.

This guide benchmarks the three primary synthetic strategies:

  • The Industrial Standard: Hydrobromination of Ethyl Methacrylate.

  • The Chiral Specialist: Functionalization of the Roche Ester.

  • The Stepwise Control: Esterification of 3-Bromo-2-methylpropanoic Acid.

Part 1: Comparative Performance Matrix

The following data aggregates industrial patents and process chemistry literature to provide a decision-making framework.

MetricRoute A: Hydrobromination of Ethyl Methacrylate Route B: Roche Ester Functionalization Route C: Acid Esterification
Primary Mechanism 1,4-Addition (Ionic) or Radical AdditionNucleophilic Substitution (

)
Fischer Esterification
Starting Material Ethyl Methacrylate + HBr (gas)Ethyl 3-hydroxy-2-methylpropanoate3-Bromo-2-methylpropanoic acid
Typical Yield 80–90%85–95%92–96% (Step 2 only)
Atom Economy 100% (Addition reaction)~45-60% (Loss of HOPPh3/POBr3)~85% (Loss of water)
Regioselectivity High (favors

-isomer electronically)
Perfect (Stereocenter preserved)High (Pre-purified acid)
Key Impurity Ethyl 2-bromo-2-methylpropanoatePhosphorus byproductsUnreacted acid
Scalability High (Continuous flow compatible)Moderate (Solid waste handling)High (Batch)
Cost Profile $ (Lowest)

$ (Highest)

(Moderate)

Part 2: Deep Dive into Synthetic Protocols

Route A: Hydrobromination of Ethyl Methacrylate (The Industrial Workhorse)

This route is the most atom-economical method for generating the racemic ester. Contrary to simple alkene chemistry where Markovnikov addition dominates, the presence of the electron-withdrawing ester group directs the nucleophilic bromide to the


-position (3-position).

The Mechanism: The reaction proceeds via a Michael-type addition mechanism (ionic) or a radical chain mechanism (if peroxides are present).[1] In both pathways, the 3-bromo isomer is favored.

  • Ionic: Protonation of the carbonyl oxygen creates a resonance-stabilized cation, making the

    
    -carbon highly electrophilic for bromide attack.
    
  • Radical: The bromine radical adds to the

    
    -carbon to generate a tertiary radical 
    
    
    
    to the carbonyl, which is stabilized by resonance.
Experimental Protocol (Self-Validating)
  • Setup: A 3-neck round-bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser.

  • Reagents:

    • Ethyl Methacrylate (1.0 equiv) - Must contain hydroquinone inhibitor to prevent polymerization.

    • Anhydrous HBr gas (1.1 equiv).

    • Solvent: Anhydrous diethyl ether or dichloromethane (DCM).

  • Procedure:

    • Dissolve ethyl methacrylate in DCM (concentration ~2M). Cool to 0°C.

    • Slowly bubble anhydrous HBr gas into the solution. Control: Monitor internal temperature; exotherm indicates reaction progress.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Point: Aliquot TLC or GC-MS. Disappearance of the alkene peak (

      
       in IR) confirms conversion.
      
  • Workup:

    • Wash with saturated

      
       (removes excess HBr).
      
    • Dry over

      
       and concentrate.
      
    • Distill under reduced pressure (bp ~77-79°C at 19 mmHg) to separate from any polymer residues.

Route B: Functionalization of the Roche Ester (The Chiral Route)

When enantiopurity is required (e.g., (S)-3-bromo-2-methylpropanoate), starting from the chiral pool ("Roche Ester") is the only viable commercial strategy. Note that commercial Roche ester is typically methyl; if the ethyl ester is strictly required, a transesterification step or the use of Ethyl 3-hydroxy-2-methylpropanoate is necessary.

The Mechanism: Conversion of the primary alcohol to a bromide using Appel conditions (


) or 

. Since the reaction occurs at the primary carbon (C3), the stereocenter at C2 is not inverted, preserving the chiral information.
Experimental Protocol
  • Reagents:

    • Ethyl (S)-3-hydroxy-2-methylpropanoate (1.0 equiv).

    • Carbon Tetrabromide (

      
      , 1.1 equiv).
      
    • Triphenylphosphine (

      
      , 1.1 equiv).
      
    • DCM (Solvent).

  • Procedure:

    • Dissolve ester and

      
       in DCM at 0°C.
      
    • Add

      
       portion-wise to control the exotherm.
      
    • Stir at 0°C for 2 hours, then warm to RT.

  • Purification (Critical):

    • The reaction generates triphenylphosphine oxide (TPPO), a difficult byproduct.

    • Precipitate bulk TPPO by adding hexanes/ether. Filter.

    • Perform flash chromatography (Silica, Hexanes:EtOAc 9:1) to isolate the pure bromide.

Part 3: Visualizing the Chemical Logic

The following diagram illustrates the decision pathways and mechanistic divergence between the routes.

SyntheticPathways Start Target: Ethyl 3-bromo-2-methylpropanoate RouteA Route A: Ethyl Methacrylate (Industrial/Racemic) Start->RouteA RouteB Route B: Roche Ester (Chiral/High Value) Start->RouteB StepA1 Reagent: HBr (gas) Condition: 0°C -> RT RouteA->StepA1 StepB1 Reagent: CBr4 / PPh3 (Appel Reaction) RouteB->StepB1 MechA Mechanism: 1,4-Addition (Anti-Markovnikov via EWG) StepA1->MechA Product Final Product Yield: >85% StepA1->Product WasteA Waste: Minimal (Atom Economy ~100%) StepA1->WasteA MechB Mechanism: Nucleophilic Subst. (Stereocenter Preserved) StepB1->MechB StepB1->Product WasteB Waste: High (Ph3PO Byproduct) StepB1->WasteB

Figure 1: Comparative workflow for Route A (Industrial) vs. Route B (Chiral), highlighting waste profiles and mechanistic logic.

Part 4: Critical Analysis & Troubleshooting

Regioselectivity Validation

In Route A, the primary risk is the formation of the


-bromo isomer (Ethyl 2-bromo-2-methylpropanoate).
  • Detection:

    
     NMR is the gold standard.
    
    • Target (3-bromo): Look for the diastereotopic protons at C3 (

      
      ) and the methine multiplet at C2.
      
    • Impurity (2-bromo): Look for a singlet methyl group (

      
      ) characteristic of the quaternary center.
      
  • Mitigation: Ensure low temperatures (0°C) during HBr addition to favor the kinetic conjugate addition over thermodynamic substitution.

Safety: Handling Anhydrous HBr

Route A requires strict safety protocols.

  • Engineering Control: Use a suck-back trap between the HBr cylinder and the reaction flask. HBr is highly soluble in ether/DCM; rapid absorption can create a vacuum, pulling solvent into the cylinder.

  • Scrubber: Vent exit gases through a dilute NaOH scrubber.

Purification of Chiral Route

Route B suffers from poor atom economy due to Triphenylphosphine oxide (TPPO).

  • Tip: If using the Appel reaction on a large scale, consider using polymer-bound triphenylphosphine. Filtration removes the byproduct, significantly simplifying the workup, though this increases raw material costs.

References

  • Mozingo, R.

    
    -Bromopropionate".[2] Organic Syntheses, Coll.[3][2][4] Vol. 3, p.576. [Link]
    
  • Organic Chemistry Portal. "Anti-Markovnikov Hydrobromination". [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of Ester Functionality in Ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. For drug development professionals and researchers, the validation of functional groups within a molecule is not merely a procedural step but a critical determinant of a compound's identity and potential utility. This guide provides an in-depth comparison of spectroscopic techniques for the validation of the ester functionality in ethyl 3-bromo-2-methylpropanoate, a key intermediate in various organic syntheses.

This document moves beyond a simple recitation of methods, offering insights into the causality behind experimental choices and presenting a self-validating system of protocols. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we establish a robust and multi-faceted confirmation of the target ester.

The Triad of Spectroscopic Validation: A Comparative Overview

The confirmation of an ester functional group relies on gathering complementary evidence from various spectroscopic techniques. Each method probes different aspects of the molecule's structure, and their combined data provides a comprehensive and trustworthy validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule. For ethyl 3-bromo-2-methylpropanoate, NMR is instrumental in identifying the ethyl group and its connectivity to the carbonyl carbon of the ester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups by detecting their characteristic vibrational frequencies. The ester group exhibits a strong and distinct carbonyl (C=O) stretching vibration, providing a clear diagnostic peak.

  • Mass Spectrometry (MS): This method determines the molecular weight of the compound and provides information about its fragmentation pattern. The fragmentation of ethyl 3-bromo-2-methylpropanoate can reveal the loss of the ethoxy group, further confirming the ester structure.

While these spectroscopic methods are the gold standard, it is worth noting that traditional chemical tests, such as the ferric hydroxamate test, can provide a preliminary, qualitative indication of an ester's presence through a color change.[1] However, these tests lack the specificity and detailed structural information offered by spectroscopic techniques.

Experimental Protocols and Data Interpretation

A rigorous validation workflow involves a systematic application of these techniques. The following sections detail the experimental protocols and the expected data for ethyl 3-bromo-2-methylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts, splitting patterns (multiplicity), and integration of the proton (¹H) and carbon (¹³C) signals provide a detailed map of the molecular structure.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified ethyl 3-bromo-2-methylpropanoate in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The sample should be of high purity (>95%) for optimal results.[2]

  • Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a high-resolution FT-NMR spectrometer. Adherence to standard practices for data presentation, such as those outlined in ASTM E386, is recommended for consistency and comparability.[3][4]

  • Data Acquisition: For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation:

The expected NMR data for ethyl 3-bromo-2-methylpropanoate is summarized in the table below. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Triplet~1.25t3H-O-CH₂-CH₃
Doublet~1.30d3H-CH(CH₃ )-
Multiplet~2.90m1H-CH (CH₃)-
Doublet of Doublets~3.55 & ~3.70dd2H-CH₂ -Br
Quartet~4.15q2H-O-CH₂ -CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
~14.1-O-CH₂-CH₃
~14.5-CH(CH₃ )-
~36.8-CH₂ -Br
~43.5-CH (CH₃)-
~61.0-O-CH₂ -CH₃
~172.5C =O

The presence of the quartet at ~4.15 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl group attached to an electronegative atom (in this case, the ester oxygen). The downfield chemical shift of the carbonyl carbon at ~172.5 ppm is a key indicator of the ester functionality.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of the bonds within the molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

Data Interpretation:

The key diagnostic peak for the validation of the ester functionality is the strong carbonyl (C=O) stretching absorption.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)~1735Strong
C-O Stretch (Ester)~1150-1250Strong
C-H Stretch (Alkyl)~2850-3000Medium-Strong
C-Br Stretch~500-750Medium-Weak

The presence of a strong absorption band around 1735 cm⁻¹ is highly indicative of the ester carbonyl group.[6] This, combined with the strong C-O stretching band, provides compelling evidence for the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structural fragments. Electron Ionization (EI) is a common technique that can induce fragmentation, offering clues about the molecule's connectivity.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: The molecules are ionized, typically by electron impact, which can cause them to fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

For ethyl 3-bromo-2-methylpropanoate (C₆H₁₁BrO₂), the molecular weight is approximately 194.05 g/mol .[7] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) with similar intensities at m/z 194 and 196.[8]

Expected Fragmentation Pattern:

  • [M]⁺: m/z 194/196 (Molecular ion)

  • [M - OCH₂CH₃]⁺: m/z 149/151 (Loss of the ethoxy group)

  • [M - CH₂CH₃]⁺: m/z 165/167 (Loss of the ethyl group)

  • [M - Br]⁺: m/z 115

  • [COOCH₂CH₃]⁺: m/z 89

The observation of the molecular ion peak at the correct m/z values and the characteristic fragmentation pattern, particularly the loss of the ethoxy group, strongly supports the presence of the ethyl ester functionality.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic validation of the ester functionality in ethyl 3-bromo-2-methylpropanoate.

Spectroscopic_Validation_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Experimental Data cluster_Validation Validation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data FTIR FTIR Spectroscopy FTIR_Data Characteristic Absorptions (C=O, C-O) FTIR->FTIR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirmed Structure: Ethyl 3-bromo-2-methylpropanoate NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation MS_Data->Structure_Confirmation caption Workflow for Spectroscopic Validation

Caption: A logical workflow demonstrating the convergence of data from multiple spectroscopic techniques to confirm the chemical structure.

Comparative Analysis of Alternative Methods

While spectroscopic methods provide the most definitive evidence, other techniques can be used for preliminary or complementary analysis.

Method Principle Advantages Limitations
Ferric Hydroxamate Test Formation of a colored iron(III)-hydroxamate complex.Simple, rapid, and requires minimal equipment.Qualitative only, can give false positives with other functional groups, and lacks structural detail.
Saponification Equivalent Titration of the excess base after ester hydrolysis.Quantitative determination of the ester's equivalent weight.Time-consuming, requires pure samples, and does not provide detailed structural information.
Gas Chromatography (GC) Separation based on boiling point and polarity.Can determine purity and, when coupled with a standard, can aid in identification.Does not directly confirm the functional group without a known standard for comparison.

The following diagram illustrates the relationship between the primary spectroscopic validation methods and these alternative techniques.

Validation_Methods_Comparison cluster_Primary Primary Spectroscopic Validation cluster_Alternative Alternative/Complementary Methods NMR NMR Definitive Definitive Structural Confirmation NMR->Definitive FTIR FTIR FTIR->Definitive MS MS MS->Definitive Chem_Test Chemical Tests (e.g., Ferric Hydroxamate) Preliminary Preliminary/Supporting Evidence Chem_Test->Preliminary TLC_GC Chromatography (TLC/GC) TLC_GC->Preliminary caption Hierarchy of Validation Methods

Caption: A diagram illustrating the hierarchical relationship between definitive spectroscopic methods and complementary chemical and chromatographic techniques for ester validation.

Conclusion

The spectroscopic validation of the ester functionality in ethyl 3-bromo-2-methylpropanoate is a clear example of the power of a multi-technique approach in modern chemical analysis. By integrating the detailed structural insights from NMR, the functional group specificity of FTIR, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous confirmation of the target molecule's identity. This guide provides the necessary experimental framework and interpretive logic to ensure the scientific integrity of such validations, a critical step in the rigorous process of drug discovery and chemical research.

References

  • SSERC. (n.d.). Testing esters. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Esters. Retrieved from [Link]

  • Quora. (2019, May 18). What is ester test in organic chemistry?. Retrieved from [Link]

  • ASTM International. (2025, December 12). A Standard with Resonance. Retrieved from [Link]

  • ASTM International. (2005, January 15). ASTM E386-90(2004) - Standard Practice for Data Presentation Relating to High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM E386-90(2004) - Standard Practice for Data Presentation Relating to High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • BYJU'S. (2021, March 1). Test for Alcoholic (R-OH) Group. Retrieved from [Link]

  • YouTube. (2022, March 16). Test for Esters | Hydroxamic acid test. Retrieved from [Link]

  • ASTM International. (2023, February 15). Measuring and Reporting Performance of Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) Spectrometers for Liquid Samples1. Retrieved from [Link]

  • MDPI. (2021, December 16). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • MDPI. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. Retrieved from [Link]

  • Dartmouth College. (n.d.). Esters. An Introduction. Retrieved from [Link]

  • YouTube. (2021, January 28). Preparation and Identification of Esters. Retrieved from [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methylpropanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-bromo-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 3-bromopropionate - Optional[13C NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-2-methyl-2-pentanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-3-methyl-pentanoate. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not dispose of Ethyl 3-bromo-2-methylpropanoate down the drain.

This compound is a halogenated organic ester . Its disposal is strictly regulated due to its toxicity, potential for lachrymatory effects (tear-inducing), and environmental persistence. It must be segregated into Halogenated Waste streams.[1][2] Mixing this compound with non-halogenated solvents (like acetone or ethanol) will reclassify the entire mixture as halogenated, significantly increasing disposal costs and complicating incineration protocols.

Chemical Profile & Hazard Assessment

Effective disposal begins with understanding the physicochemical properties that dictate waste handling.

PropertyDataOperational Implication
CAS Number 59154-46-0 (or isomer specific)Unique identifier for waste manifests.
Functional Groups Alkyl Bromide, EsterAlkylating Agent: High toxicity risk.[3][4] Ester: Flammable/Combustible.[5]
Flash Point ~60–90°C (varies by isomer)Classified as Combustible Liquid . Keep away from oxidizers.[1][6][7]
Reactivity Hydrolyzes in strong baseDo not mix with alkaline waste (e.g., NaOH solutions) to avoid exothermic hydrolysis.
Specific Hazard Lachrymator / IrritantVapors cause severe eye/respiratory irritation.[5] Handle only in a fume hood.

Pre-Disposal Segregation Logic

The most common error in laboratory waste management is improper segregation. Follow this decision matrix to ensure compliance and safety.

The "Halogen Rule"

If a waste stream contains >1% halogenated content (by volume), the entire container must be treated as halogenated waste.

  • Correct: Ethyl 3-bromo-2-methylpropanoate + Dichloromethane (DCM)

    
    Halogenated Waste 
    
  • Incorrect: Ethyl 3-bromo-2-methylpropanoate + Acetone

    
    Halogenated Waste  (You have now contaminated a cheaper non-halogenated stream).
    
Compatibility Check
  • Incompatible: Strong oxidizers (Nitric acid, Peroxides), Strong Bases (NaOH, KOH).

  • Compatible: Other halogenated solvents (Chloroform, DCM), neutral organic solvents (Ethyl acetate, Hexanes - only if necessary).

Disposal Workflow (Decision Matrix)

The following diagram outlines the critical decision path for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Ethyl 3-bromo-2-methylpropanoate CheckPurity Is the waste pure or a mixture? Start->CheckPurity AnalyzeMix Analyze Mixture Components CheckPurity->AnalyzeMix Mixture SegregateHalo Segregate into HALOGENATED Waste Container CheckPurity->SegregateHalo Pure Compound CheckHalogen Are other components Halogenated? AnalyzeMix->CheckHalogen CheckHalogen->SegregateHalo Yes (e.g., DCM) SegregateNonHalo STOP: Do not mix with Non-Halogenated Waste CheckHalogen->SegregateNonHalo No (e.g., Acetone) ContainerSelect Select Container: HDPE or Amber Glass (Vented Cap recommended) SegregateHalo->ContainerSelect SegregateNonHalo->SegregateHalo Re-classify as Halogenated Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date ContainerSelect->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup Schedule EHS Pickup (Incineration) Storage->Pickup

Figure 1: Decision matrix for the segregation and packaging of halogenated ester waste.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Goal: Prevent exposure to lachrymatory vapors and skin absorption.[5][8]

  • Engineering Controls: Perform all transfers inside a certified chemical fume hood.

  • PPE:

    • Gloves: Double-gloving recommended. Nitrile (0.11 mm) provides splash protection; Silver Shield/Laminate is required for prolonged contact.

    • Eye Protection: Chemical splash goggles (safety glasses are insufficient due to lachrymatory vapors).

    • Body: Standard lab coat, buttoned to the neck.

Phase 2: Transfer & Packaging

Goal: Secure containment.

  • Select Container: Use a dedicated High-Density Polyethylene (HDPE) jerrycan or an amber glass bottle.

    • Note: Ensure the container is rated for solvent waste.[2][7][9]

  • Transfer: Pour the Ethyl 3-bromo-2-methylpropanoate slowly into the container using a funnel to prevent splashing.

    • Critical: Do not fill beyond 90% capacity to allow for thermal expansion.

  • Rinsing: If the compound was in a reaction flask, rinse the flask with a small amount of compatible solvent (e.g., DCM) and add the rinsate to the same halogenated waste container.

Phase 3: Labeling & Documentation

Goal: Regulatory compliance (RCRA/EPA).

  • Tagging: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Identification: Write out the full chemical name: "Ethyl 3-bromo-2-methylpropanoate." Do not use abbreviations or chemical formulas.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant." If the specific isomer has a flash point <60°C, mark "Flammable."

  • Constituents: If a mixture, list all components and their approximate percentages (e.g., "Ethyl 3-bromo-2-methylpropanoate (5%), Dichloromethane (95%)").

Emergency Spill Response (Immediate Action)

If a spill occurs outside the fume hood:

  • Evacuate: The lachrymatory nature means vapors will quickly make the room uninhabitable. Evacuate the immediate area.

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • Assess:

    • Minor Spill (<50 mL): Absorb with vermiculite, dry sand, or commercial solvent pads. Do not use paper towels (increases surface area for evaporation). Place debris in a sealed bag and label as hazardous waste.

    • Major Spill (>50 mL): Do not attempt to clean. Contact your institution's EHS emergency line or Fire Department immediately.

Regulatory Context (RCRA)

In the United States, this waste is governed by the Resource Conservation and Recovery Act (RCRA).[10][11]

  • Waste Classification: While not typically a "P" or "U" listed waste by specific name, it is regulated under Characteristic Waste protocols.

  • Likely EPA Codes:

    • D001: If flash point is <60°C (Ignitability).

    • Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride (F002).

  • Disposal Method: The industry standard is High-Temperature Incineration with scrubber systems to capture acid gases (HBr) generated during combustion.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204047, Ethyl 3-bromo-2-methylpropanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Princeton University EHS (2023). Laboratory Safety Manual: Waste Segregation Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Characterization

Ethyl 3-bromo-2-methylpropanoate (CAS: 25333-24-8) is an


-bromo ester derivative.[1][2] While often treated as a standard intermediate, it presents specific hazards that require a higher tier of containment than generic organic solvents.

Critical Hazards:

  • Lachrymator: This compound is a potent tear-inducing agent.[2][3][4] Exposure to vapors triggers immediate, debilitating eye irritation and respiratory distress.

  • Alkylating Agent: As a halogenated ester, it possesses alkylating properties, capable of reacting with nucleophiles (including biological macromolecules like DNA and proteins).

  • Hydrolysis Risk: In the presence of moisture, it may hydrolyze to release Hydrogen Bromide (HBr), a corrosive gas.

The Core Directive: Do not rely on smell or visible irritation as a warning sign. By the time you detect the odor, you have already breached the safety threshold.

Part 1: Engineering Controls (Primary Defense)

Personal Protective Equipment (PPE) is the last line of defense. The primary barrier must be the engineering control system.

Fume Hood Specifications
  • Requirement: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood.

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s) with the sash at the working height.

  • Sash Position: Keep the sash as low as possible (vertical sash) or use a horizontal sliding sash to create a physical barrier between the operator's face and the source.

Vented Balance Enclosures
  • Protocol: Never weigh this compound on an open benchtop balance. If a balance is not available inside a hood, use a portable vented balance enclosure with HEPA/Carbon filtration specifically rated for organic vapors and acid gases.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation data for halogenated esters. Standard thin nitrile gloves provide only momentary splash protection.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the lachrymatory vapor hazard. Goggles seal the eyes from vapor ingress.
Hand (Primary) Double Nitrile (Min. 5 mil outer / 4 mil inner)Nitrile degrades in esters. Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.
Hand (Immersion) Silver Shield / 4H (Laminate) If prolonged contact or immersion is possible, laminate gloves offer >4hr breakthrough time against halo-esters.
Body Lab Coat (100% Cotton or Nomex) + Chemical ApronSynthetic blends can melt into skin if a fire occurs (Flash point ~65°C). An impervious apron prevents soak-through.
Respiratory Fume Hood (Primary) / Full-Face Respirator (Emergency)Routine use requires a hood. Emergency spill cleanup requires a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Part 3: Operational Protocols (Self-Validating Systems)

A "self-validating" system is a workflow where the next step cannot proceed unless the safety conditions of the previous step are met.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound.

HandlingProtocol Start Start: Task Definition CheckHood Verify Hood Flow (>80 fpm) Start->CheckHood CheckHood->Start Flow Fail PPECheck PPE Verification (Goggles + Dbl Nitrile) CheckHood->PPECheck Flow OK Weighing Weighing Procedure (Inside Hood Only) PPECheck->Weighing PPE Donned Transfer Transfer to Reaction Vessel (Cannula or Syringe) Weighing->Transfer Quench Quench/Clean Equipment (Solvent Rinse) Transfer->Quench Waste Disposal (Halogenated Stream) Quench->Waste

Figure 1: Operational Logic Flow. Note that the process terminates if Engineering Controls (Hood Flow) fail.

Detailed Step-by-Step Procedure
1. The "Double-Don" Protocol (Hands)
  • Step A: Don a standard 4-mil nitrile exam glove (inner layer).

  • Step B: Don a thicker (5-8 mil) extended-cuff nitrile glove (outer layer) or a Silver Shield laminate glove.

  • Validation: Check for color contrast. If the inner glove is blue and the outer is purple, a rip in the outer glove is immediately visible.

2. Weighing and Transfer
  • Preparation: Place a secondary containment tray inside the fume hood. All work happens inside this tray.

  • Weighing:

    • Tare the receiving flask before adding the reagent.

    • Use a disposable glass pipette or syringe for liquid transfer. Do not pour. Pouring increases surface area and vapor generation.

    • Cap the receiving flask immediately after addition.

  • Causality: We cap immediately because lachrymators have high vapor pressure relative to their boiling point; even small open volumes can contaminate the room air currents.

3. Decontamination of Tools
  • The "Quench" Bucket: Before removing any tools (spatulas, syringes) from the hood, they must be rinsed in a beaker containing a solvent (e.g., Acetone or DCM) kept inside the hood.

  • Why: This removes the bulk of the lachrymator from the tool, preventing off-gassing when you walk the tool to the wash station.

Part 4: Emergency Response & Disposal

Spill Response (Small Scale < 50mL)
  • Alert: Announce "Lachrymator Spill" to the lab.

  • Evacuate: Clear the immediate area.

  • Assess: If the spill is outside the hood, do not attempt to clean it without respiratory protection (Full Face OV/AG) .

  • Neutralization: Absorb with vermiculite or spill pads. Place used pads in a wide-mouth jar and seal tightly. Double bag the jar.

Waste Disposal[1][3][4][5][6][7][8][9][10][11][12]
  • Classification: Halogenated Organic Waste .

  • Segregation:

    • DO NOT mix with strong alkaline waste (bases). The hydrolysis of bromo-esters is exothermic and generates HBr gas, which can over-pressurize waste containers.

    • Labeling: Clearly mark the tag with "Lachrymator" to warn waste management personnel.

Disposal Logic Pathway

WasteLogic WasteGen Liquid Waste Generated CheckHalogen Contains Halogens? WasteGen->CheckHalogen Segregate Segregate: Halogenated Solvent CheckHalogen->Segregate Yes CheckBase Contains Strong Base? Segregate->CheckBase Neutralize Neutralize pH first CheckBase->Neutralize Yes (Risk of HBr) Combine Combine in Waste Drum CheckBase->Combine No Neutralize->Combine

Figure 2: Waste Segregation Logic. Preventing exothermic hydrolysis in waste drums.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93132, Ethyl 2-bromo-2-methylpropanoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.